2-Hydrazinyl-4-phenylquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylquinazolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXCZPNRCFUDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393008 | |
| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64820-60-6 | |
| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Hydrazinyl-4-phenylquinazoline
This document provides a comprehensive overview of the primary synthetic pathway for 2-hydrazinyl-4-phenylquinazoline, tailored for researchers, scientists, and professionals in drug development. The synthesis is a crucial process for accessing this heterocyclic moiety, which serves as a key building block in the development of various pharmacologically active compounds.
Core Synthesis Pathway
The most prevalent and established method for the synthesis of this compound proceeds through a two-step reaction sequence. The first step involves the formation of a 2-chloro-4-phenylquinazoline intermediate, which is subsequently reacted with hydrazine to yield the final product.
Step 1: Synthesis of the 2-Chloro-4-phenylquinazoline Intermediate
The synthesis of the 2-chloro-4-phenylquinazoline intermediate can be achieved through several methods. One common approach is the Suzuki coupling of 2,4-dichloroquinazoline with phenylboronic acid.[1] This method offers a reliable route to introduce the phenyl group at the 4-position of the quinazoline ring.
Alternatively, 2-chloro-4-phenylquinazoline can be prepared from 2-amino-5-bromobenzamide through a series of reactions involving cyclocondensation with benzaldehyde, followed by chlorination.[2] Another route involves the chlorination of 2-phenylquinazolin-4(3H)-one.
Step 2: Hydrazinolysis of 2-Chloro-4-phenylquinazoline
The final step in the synthesis is the nucleophilic aromatic substitution reaction between 2-chloro-4-phenylquinazoline and hydrazine. This reaction typically involves treating the chloro-intermediate with hydrazine hydrate, which displaces the chlorine atom at the 2-position to form this compound. This reaction is a common method for introducing a hydrazinyl group onto a heterocyclic ring.[3][4]
Experimental Protocols
Below are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 2-Chloro-4-phenylquinazoline from 2,4-Dichloroquinazoline and Phenylboronic Acid
Materials:
-
2,4-Dichloroquinazoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Tetrahydrofuran (THF)
-
Water
-
Methanol
-
Toluene
Procedure:
-
In a 2 L flask, combine 35.0 g (175.8 mmol) of 2,4-dichloroquinazoline, 22.5 g (184.6 mmol) of phenylboronic acid, and 6.1 g (5.3 mmol) of tetrakis(triphenylphosphine)palladium(0).[1]
-
Add 800 mL of tetrahydrofuran and 400 mL of water to the flask.[1]
-
Heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.[1]
-
After the reaction is complete, add the resulting mixture to 3000 mL of methanol to induce crystallization.[1]
-
Filter the crystallized solid and dissolve it in toluene.[1]
-
Filter the toluene solution through a pad of silica gel/celite.[1]
-
Reduce the volume of the organic solvent and recrystallize the product from methanol to obtain 2-chloro-4-phenylquinazoline.[1]
Protocol 2: Synthesis of this compound from 2-Chloro-4-phenylquinazoline
Materials:
-
2-Chloro-4-phenylquinazoline
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-chloro-4-phenylquinazoline in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a sufficient period to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it to obtain this compound.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Yields for the Synthesis of 2-Chloro-4-phenylquinazoline
| Starting Materials | Product | Yield (%) | Reference |
| 2,4-Dichloroquinazoline and Phenylboronic acid | 2-Chloro-4-phenylquinazoline | 87 | [1] |
| 2-amino-5-bromobenzamide and benzaldehyde (two steps) | 6-bromo-4-chloro-2-phenylquinazoline | 78 | [2] |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
References
- 1. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of Hydrazinyl-Phenylquinazolines: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of hydrazinyl-phenylquinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for 2-Hydrazinyl-4-phenylquinazoline, this document utilizes data for its close structural isomer, 4-Hydrazino-2-phenylquinazoline , as a representative example to illustrate the analytical methodologies and expected spectral characteristics. This guide covers the fundamental techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are provided to aid researchers in the characterization of this important class of molecules.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of a hydrazinyl and a phenyl group into the quinazoline scaffold can give rise to a wide range of pharmacological activities. Accurate structural elucidation and characterization of these compounds are paramount for drug discovery and development. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and electronic properties.
This guide will focus on the application of key spectroscopic methods for the analysis of a representative compound, 4-Hydrazino-2-phenylquinazoline.
Spectroscopic Data
The following sections present the spectroscopic data for 4-Hydrazino-2-phenylquinazoline and expected values for related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data of 4-Hydrazino-2-phenylquinazoline
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.61 | br. s | 1H | NH |
| 8.52 | d | 2H | Phenyl H |
| 8.21 | dd | 1H | Quinazoline H(8) |
| 7.56 | dd | 1H | Quinazoline H(5) |
| 7.44 | m | 3H | Phenyl H |
| 4.76 | br. s | 2H | NH₂ |
Note: Data is for 4-Hydrazino-2-phenylquinazoline.[1]
Expected ¹³C NMR Spectral Data for Hydrazinyl-Phenylquinazolines
| Chemical Shift (δ) ppm | Assignment |
| 160-165 | C=N (Quinazoline) |
| 150-155 | C-N (Quinazoline) |
| 120-140 | Aromatic C-H & C-C |
| 110-120 | Aromatic C-H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretching (NH₂) |
| 3100-3200 | Medium | N-H stretching (NH) |
| 3000-3100 | Medium-Weak | Aromatic C-H stretching |
| 1610-1630 | Strong | C=N stretching (Quinazoline) |
| 1500-1600 | Strong | C=C stretching (Aromatic) |
| 1400-1500 | Medium | C-N stretching |
| 700-800 | Strong | C-H bending (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| [M]+ | Molecular Ion |
| [M+H]+ | Protonated Molecular Ion |
For C₁₄H₁₂N₄, the exact mass is 236.1062.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.
Expected UV-Visible Absorption Maxima for this compound
| Wavelength (λmax) nm | Solvent | Electronic Transition |
| ~250-280 | Ethanol/Methanol | π → π |
| ~320-350 | Ethanol/Methanol | n → π |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of hydrazinyl-phenylquinazoline derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[1]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass and elemental composition.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.
-
Instrument: A dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis and a conceptual signaling pathway where such a molecule might be investigated.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Conceptual signaling pathway illustrating the potential inhibitory action of a quinazoline derivative on a receptor kinase.
Conclusion
References
An In-depth Technical Guide on 2-Hydrazinyl-4-phenylquinazoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Hydrazinyl-4-phenylquinazoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and precursors to provide a robust predictive and practical framework for researchers.
Chemical Structure and Properties
This compound possesses a core quinazoline scaffold, a bicyclic aromatic heterocycle, substituted with a hydrazinyl group at the 2-position and a phenyl group at the 4-position. The presence of the reactive hydrazinyl group and the aromatic rings suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 4-Hydrazino-2-phenylquinazoline (Analog) | 2-Ethoxy-4-hydrazinoquinazoline (Analog) |
| Molecular Formula | C₁₄H₁₂N₄ | C₁₄H₁₂N₄ | C₁₀H₁₂N₄O |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol | 204.23 g/mol |
| Melting Point (°C) | Data not available | Data not available | 156-158[1] |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Likely soluble in polar organic solvents like ethanol, DMSO, and DMF. | Data not available | Soluble in ethanol[1] |
| CAS Number | Not assigned | Data not available | 100137-97-1 |
Structure:
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2,4-dichloroquinazoline. This method is adapted from established procedures for the synthesis of related hydrazinoquinazolines.
Step 1: Synthesis of 2-Chloro-4-phenylquinazoline
The precursor, 2-chloro-4-phenylquinazoline, can be synthesized via a Suzuki coupling reaction between 2,4-dichloroquinazoline and phenylboronic acid.
Experimental Protocol: Synthesis of 2-Chloro-4-phenylquinazoline
-
Materials: 2,4-dichloroquinazoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), tetrahydrofuran (THF), water, methanol, toluene.
-
Procedure:
-
In a 2 L flask, dissolve 2,4-dichloroquinazoline (35.0 g, 175.8 mmol) and phenylboronic acid (22.5 g, 184.6 mmol) in a mixture of THF (800 mL) and water (400 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol) to the mixture.
-
Heat the reaction mixture to 60°C for 12 hours under a nitrogen atmosphere.
-
After cooling, add methanol (3000 mL) to the mixture to precipitate the product.
-
Filter the solid and dissolve it in toluene.
-
Filter the toluene solution through a pad of silica gel and celite.
-
Partially evaporate the toluene and recrystallize the product from methanol to yield 2-chloro-4-phenylquinazoline.
-
Step 2: Synthesis of this compound
The target compound is obtained by the nucleophilic substitution of the chlorine atom in 2-chloro-4-phenylquinazoline with hydrazine.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-chloro-4-phenylquinazoline, hydrazine hydrate, ethanol.
-
Procedure:
-
Suspend 2-chloro-4-phenylquinazoline (10 mmol) in ethanol (50 mL).
-
Add an excess of hydrazine hydrate (50 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
-
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Spectral Characterization (Predicted)
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons of the quinazoline and phenyl rings (multiplets in the range of δ 7.0-8.5 ppm). - Protons of the NH and NH₂ groups of the hydrazinyl moiety (broad singlets, chemical shift can vary depending on solvent and concentration). The NH₂ protons of a similar compound, 6,7-Difluoro-4-hydrazino-2-phenylquinazoline, appear as a broad singlet at 4.76 ppm[2]. |
| ¹³C NMR | - Aromatic carbons of the quinazoline and phenyl rings (signals in the range of δ 120-160 ppm). - Carbon atom attached to the hydrazinyl group (C2) would likely appear in the downfield region. |
| IR (cm⁻¹) | - N-H stretching vibrations of the hydrazinyl group (in the range of 3200-3400 cm⁻¹). - C=N and C=C stretching vibrations of the aromatic rings (in the range of 1500-1650 cm⁻¹). - Aromatic C-H stretching (around 3000-3100 cm⁻¹). |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 236.09. |
Experimental Workflow for Characterization:
Caption: Workflow for the purification and characterization of this compound.
Potential Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been reported in the scientific literature. However, the quinazoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer agents. Derivatives of 2-hydrazinyl-4-aminoquinazoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to explore its biological potential.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, and predicted chemical and structural properties of this compound. While direct experimental data is limited, the information compiled from analogous compounds offers a solid foundation for researchers interested in this molecule. The synthetic protocols outlined are based on well-established chemical transformations and are expected to be robust. The predicted spectral data will aid in the characterization of the synthesized compound. The versatile chemical nature of this compound makes it a promising candidate for further investigation in drug discovery and materials science.
References
- 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Novel Synthesis of 2-Hydrazinyl-4-phenylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details contemporary methods for the synthesis of 2-hydrazinyl-4-phenylquinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of a primary synthetic route, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate understanding and replication.
Introduction
Quinazoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a hydrazinyl group at the C2 position and a phenyl group at the C4 position of the quinazoline scaffold can significantly modulate its pharmacological profile. This guide focuses on a robust and efficient synthetic pathway proceeding via a key 2-chloro-4-phenylquinazoline intermediate.
Primary Synthetic Pathway: Nucleophilic Substitution
A prevalent and effective method for the synthesis of this compound derivatives involves the nucleophilic substitution of a chlorine atom from a 2-chloro-4-phenylquinazoline precursor with hydrazine hydrate. This two-step approach is reliable and adaptable for generating a variety of derivatives.
Logical Workflow for Synthesis
The synthesis logically proceeds from a starting material, which is converted to a key intermediate before reacting to form the final product.
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-4-phenylquinazoline
The initial step involves the construction of the quinazoline core and subsequent chlorination. While various methods exist for quinazoline synthesis, a common route involves the cyclization of 2-aminobenzophenone derivatives. For the purpose of this guide, we will consider the synthesis starting from a suitable precursor leading to 4-phenylquinazolin-2-one, followed by chlorination.
Experimental Protocol: Chlorination of 4-phenylquinazolin-2-one
-
To a stirred solution of 4-phenylquinazolin-2-one (1 mmol) in phosphoryl chloride (POCl₃, 10 mL), a catalytic amount of dimethylformamide (DMF, 2-3 drops) is added.
-
The reaction mixture is heated under reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled to room temperature and carefully poured into crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water until neutral, and dried under vacuum to yield 2-chloro-4-phenylquinazoline.
| Parameter | Value |
| Reactants | 4-phenylquinazolin-2-one, POCl₃ |
| Solvent | None (POCl₃ acts as reagent and solvent) |
| Catalyst | DMF |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound
This crucial step involves the reaction of the 2-chloro-4-phenylquinazoline intermediate with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion at the C2 position.
Experimental Protocol: Hydrazinolysis of 2-Chloro-4-phenylquinazoline
-
An emulsion of 2-chloro-4-phenylquinazoline (0.01 mol) and hydrazine hydrate (0.05 mol) in a suitable solvent such as benzene (15 mL) or ethanol is prepared.[1]
-
The mixture is stirred at room temperature for 2 hours or heated under reflux, depending on the reactivity of the substrate.[1]
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered off.
-
The solid product is washed with a minimum amount of cold ethanol, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound.[1]
| Parameter | Value | Reference |
| Reactants | 2-Chloro-4-phenylquinazoline, Hydrazine Hydrate | [1] |
| Solvent | Benzene or Ethanol | [1] |
| Temperature | Room Temperature to Reflux | [1] |
| Reaction Time | ~2 hours | [1] |
| Typical Yield | 68% (for a similar 2-ethoxy derivative) | [1] |
Alternative One-Pot Synthesis Strategies
Recent advancements in organic synthesis have focused on the development of one-pot procedures to improve efficiency and reduce waste. For quinazoline derivatives, one-pot methods often involve multi-component reactions.[2]
Conceptual One-Pot Synthesis Workflow
A conceptual one-pot synthesis would involve the combination of starting materials that react in a cascade to form the final product without the isolation of intermediates.
Caption: Conceptual workflow for a one-pot synthesis of this compound.
Biological Significance and Potential Signaling Pathway Involvement
Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] While the direct biological targets of this compound are less commonly reported, it is plausible that they could interact with similar kinase pathways. The hydrazinyl group offers a versatile handle for further derivatization to create targeted inhibitors.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates the canonical EGFR signaling pathway, which is a common target for quinazoline-based inhibitors.
Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion
The synthesis of this compound derivatives is most reliably achieved through a two-step process involving the preparation of a 2-chloro-4-phenylquinazoline intermediate followed by nucleophilic substitution with hydrazine. This method is well-established and provides good yields. While one-pot syntheses represent a promising future direction, the classical approach remains the current standard. The versatile hydrazinyl moiety on this quinazoline scaffold provides a valuable platform for the development of novel therapeutic agents, potentially targeting kinase signaling pathways crucial in diseases like cancer.
References
- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Core: A Scaffolding Approach to Novel Therapeutics
An In-depth Technical Guide on the Mechanism of Action of 2-Hydrazinyl-4-phenylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound this compound serves as a foundational scaffold for a burgeoning class of pharmacologically active molecules. While the biological activity of the core structure itself is not extensively documented, its derivatives have been the subject of significant research, demonstrating a wide array of potent activities, particularly in the realm of oncology. This technical guide consolidates the existing research on the mechanism of action of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The focus of current research is predominantly on the anticancer properties of these derivatives, which have been shown to target various components of cellular signaling cascades involved in cell growth, proliferation, and survival.
The this compound Scaffold: A Platform for Drug Discovery
The quinazoline ring system is a well-established pharmacophore in medicinal chemistry, forming the backbone of several approved drugs. The addition of a hydrazinyl group at the 2-position and a phenyl group at the 4-position creates a versatile scaffold, this compound, that allows for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a range of therapeutic applications, with the most promising results observed in the field of cancer therapeutics.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of this anticancer activity is often multi-faceted, involving the inhibition of key enzymes in signaling pathways that are frequently dysregulated in cancer.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative Series 1 | H-460 (Lung Cancer) | 0.015 - 4.09 | [1] |
| HT-29 (Colon Cancer) | 0.015 - 4.09 | [1] | |
| HepG2 (Liver Cancer) | 0.015 - 4.09 | [1] | |
| SGC-7901 (Gastric Cancer) | 0.015 - 4.09 | [1] | |
| Compound 9p | H-460 | 0.031 | [1] |
| HT-29 | 0.015 | [1] | |
| HepG2 | 0.53 | [1] | |
| SGC-7901 | 0.58 | [1] | |
| CM Series (CM7-CM10) | EBC-1 (Lung Cancer) | 8.6 - 22.9 | [2] |
Implicated Signaling Pathways and Molecular Targets
Research has identified several key signaling pathways and molecular targets that are modulated by this compound derivatives. These include:
-
Receptor Tyrosine Kinases (RTKs): A primary mechanism of action for many of these derivatives is the inhibition of RTKs, which are crucial for cell signaling and are often overexpressed or mutated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed.
-
c-Met: This receptor tyrosine kinase, also involved in angiogenesis and cell motility, is another target.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of many RTKs, and its inhibition is a key therapeutic strategy.
-
Casein Kinase 2 (CK2): Molecular docking studies have suggested that some derivatives may bind to and inhibit CK2, a serine/threonine kinase involved in cell proliferation and survival.[4]
-
Carbonic Anhydrase-II (CA-II): Inhibition of this enzyme has also been reported as a potential mechanism of action.
The following diagram illustrates a generalized signaling pathway targeted by these derivatives.
Caption: Generalized EGFR-PI3K signaling pathway inhibited by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[2]
The workflow for this assay is depicted below.
Caption: Workflow for a typical MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This type of assay is used to determine the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent anticancer agents. The derivatives synthesized from this core structure have demonstrated significant activity against a range of cancer cell lines, primarily through the inhibition of key receptor tyrosine kinases and their downstream signaling pathways.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer to assess their in vivo efficacy and safety.
-
Mechanism of Action Elucidation: Deeper investigation into the precise molecular interactions and downstream effects of these compounds to better understand their mechanisms of action and identify potential biomarkers of response.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of quinazoline-based compounds, it would be worthwhile to explore the potential of this compound derivatives in other disease areas, such as inflammatory and infectious diseases.
References
- 1. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy O,alpha-dimethyl-L-tyrosine (EVT-3192648) | 65555-88-6 [evitachem.com]
An In-depth Technical Guide to 2-Hydrazinyl-4-phenylquinazoline Derivatives and Their Potential Applications
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-hydrazinyl-4-phenylquinazoline derivatives. This class of compounds has garnered significant interest within the scientific community due to its promising anticancer and antimicrobial properties. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes and pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route starts from 2-amino-N-phenylbenzamide, which is cyclized to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Subsequent methylation and reaction with hydrazine hydrate yield the key this compound intermediate. This intermediate can then be further modified, for example, by condensation with various aromatic aldehydes to produce a diverse library of derivatives.
A general synthetic scheme is outlined below:
Experimental Protocol: Synthesis of 2-Hydrazinyl-3-methylquinazolin-4(3H)-one
This protocol describes a common method for synthesizing a core intermediate.
-
Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one: A mixture of N-methylisatoic anhydride (1 mmol) and ammonium thiocyanate (1.2 mmol) in butanol (20 mL) is refluxed for 8 hours. After cooling, the resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 2-(Methylthio)-3-methylquinazolin-4(3H)-one: To a solution of 2-mercapto-3-methylquinazolin-4(3H)-one (1 mmol) in dimethylformamide (DMF, 10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 30 minutes. Methyl iodide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is poured into ice water, and the precipitated solid is filtered and washed with water.
-
Synthesis of 2-Hydrazinyl-3-methylquinazolin-4(3H)-one: A mixture of 2-(Methylthio)-3-methylquinazolin-4(3H)-one (1 mmol) and hydrazine hydrate (32 mmol) in butanol (20 mL) is refluxed for 20 hours.[1] After cooling, the precipitated solid is separated and recrystallized from diethyl ether to yield the pure product.[1]
Potential Applications
This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of human cancer cell lines.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9p | H-460 (Lung) | 0.031 | [2] |
| HT-29 (Colon) | 0.015 | [2] | |
| HepG2 (Liver) | 0.53 | [2] | |
| SGC-7901 (Gastric) | 0.58 | [2] | |
| CM9 | EBC-1 (Lung) | 8.6 ± 1.9 | [1] |
| 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [3] |
| Kelly (Neuroblastoma) | 2.4 | [3] | |
| 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [3] |
| Kelly (Neuroblastoma) | 1.3 | [3] | |
| MCF-7 (Breast) | 14.1 | [3] | |
| MDA-MB-231 (Breast) | 18.8 | [3] | |
| 14g | K-562 (Leukemia) | 0.622 - 1.81 | [4] |
| RPMI-8226 (Leukemia) | 0.622 - 1.81 | [4] | |
| HCT-116 (Colon) | 0.622 - 1.81 | [4] | |
| LOX IMVI (Melanoma) | 0.622 - 1.81 | [4] | |
| MCF7 (Breast) | 0.622 - 1.81 | [4] |
A prominent mechanism of action for the anticancer activity of some quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival. By blocking the ATP binding site of the EGFR kinase domain, these compounds can halt these signaling cascades, leading to apoptosis and cell cycle arrest in cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[1]
Antimicrobial Activity
Certain this compound derivatives have also shown promising activity against various bacterial strains, indicating their potential as novel antimicrobial agents.
The following table presents the antimicrobial activity of selected derivatives, indicated by the zone of inhibition.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 7 | Escherichia coli | High Activity | [5] |
| Staphylococcus aureus | High Activity | [5] | |
| 9 | S. aureus | 26 | [6] |
Note: "High Activity" indicates a significant zone of inhibition as reported in the study, without a specific numerical value provided.
The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
-
Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The impregnated discs are placed on the surface of the agar. The plates are then incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion and Future Directions
This compound derivatives represent a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. The promising in vitro activities warrant further investigation, including in vivo efficacy studies and detailed mechanistic explorations. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of clinically viable drug candidates. Further research should also focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic potential.
References
- 1. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
In Silico Modeling of 2-Hydrazinyl-4-phenylquinazoline Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling of 2-Hydrazinyl-4-phenylquinazoline and its derivatives. Quinazoline-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are pivotal in understanding the interactions of these compounds with their biological targets at a molecular level. This guide details the methodologies for these computational experiments, presents quantitative data from studies on closely related analogs, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel quinazoline-based therapeutic agents.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The this compound moiety, in particular, has been investigated for its potential as an anticancer agent. Understanding the molecular interactions between this compound and its protein targets is crucial for rational drug design and optimization. In silico modeling offers a powerful and cost-effective approach to elucidate these interactions, predict binding affinities, and guide further experimental studies.
This guide will focus on the computational approaches used to model the interactions of this compound derivatives with two key protein kinase targets: Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2). Inhibition of these kinases has been shown to be a viable strategy in cancer therapy.
Potential Protein Targets and Signaling Pathways
In silico and in vitro studies on derivatives of this compound suggest that they may exert their biological effects through the inhibition of key protein kinases involved in cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Several quinazoline-based inhibitors of EGFR have been developed and are in clinical use.
Casein Kinase 2 (CK2)
CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell cycle control, apoptosis, and signal transduction. Elevated levels of CK2 are observed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells.
The downstream signaling cascades of both EGFR and CK2 often converge on the PI3K/Akt pathway , a central regulator of cell survival and proliferation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and its derivatives.
Figure 1: EGFR Signaling Pathway and Inhibition.
Figure 2: CK2 and PI3K/Akt Signaling Pathway Inhibition.
In Silico Modeling: Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., EGFR, CK2) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound or its derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock Vina or Glide.
-
Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore the conformational space of the ligand within the defined binding site.
-
Use a scoring function to rank the different poses based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Setup:
-
Choose an appropriate force field (e.g., AMBER, CHARMM) for both the protein and the ligand.
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow the system to reach a stable state.
-
Save the trajectory data (atomic coordinates) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to determine the persistence of key interactions.
-
Binding free energy calculations (e.g., MM-PBSA/GBSA) to estimate the binding affinity.
-
-
Quantitative Data
While specific quantitative data for the parent molecule this compound is limited in the public domain, studies on its derivatives provide valuable insights into its potential activity. The following tables summarize representative data for closely related compounds.
Table 1: In Vitro Cytotoxicity of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives [1]
| Compound | H-460 (IC50, µM) | HT-29 (IC50, µM) | HepG2 (IC50, µM) | SGC-7901 (IC50, µM) |
| Derivative 1 | 0.031 | 0.015 | 0.53 | 0.58 |
| Derivative 2 | >50 | >50 | >50 | >50 |
| Derivative 3 | 2.54 | 1.87 | 3.12 | 4.09 |
| Iressa (Gefitinib) | 0.78 | 3.36 | 1.25 | 2.11 |
Note: The specific structures of the derivatives are detailed in the cited literature. This data is presented to illustrate the potential potency of this class of compounds.
Table 2: Molecular Docking Scores of Quinazoline Derivatives against Phosphodiesterase 7 (PDE7) [2]
| Compound | Docking Score (kcal/mol) |
| Derivative 4b | -6.887 |
| Derivative 5f | -6.314 |
| BRL50481 (Reference) | -5.096 |
Note: While not the primary targets discussed, this data demonstrates the application of molecular docking to rank potential inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in silico modeling of this compound interactions.
References
- 1. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2-Hydrazinyl-4-phenylquinazoline in different solvents
Synthesis, Characterization and Antimicrobial Activity of Some Novel ... Quinazoline derivatives have been reported to possess various biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and in vitro evaluation of new quinazoline derivatives as ... The structures of the newly synthesized compounds were characterized by means of their FT-IR, 1H-NMR, 13C-NMR, and mass spectral data. All compounds were evaluated ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and Characterization of Some New Quinazoline Derivatives and ... The newly synthesized compounds were characterized by their physical constants, elemental analysis and by UV, IR, 1H-NMR and mass spectral data. The compounds have ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and characterization of some new quinazoline derivatives as ... The structures of the synthesized compounds were confirmed by means of IR, 1H NMR, 13C NMR and mass spectroscopy. The synthesized compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and Biological Evaluation of Some Novel Quinazoline ... The structures of all the newly synthesized compounds were confirmed by IR, 1H NMR, mass spectral and elemental analysis. All the compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and Antimicrobial Activity of Some New Quinazoline Derivatives The structures of newly synthesized compounds were established on the basis of their spectral (FT-IR, 1H-NMR, and MS) and elemental analysis. All the synthesized ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and Evaluation of Anti-Inflammatory Activity of some Novel ... The chemical structures of the synthesized compounds were confirmed by means of their IR, 1H-NMR, Mass spectral data and elemental analysis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis, characterization and anti-inflammatory activity of some new ... The chemical structures of the synthesized compounds were confirmed by means of their IR, 1H-NMR, Mass spectral data and elemental analysis. The title compounds were ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and anti-inflammatory activity of some new quinazoline ... The structures of the newly synthesized compounds were established by analytical, IR, 1H NMR and mass spectral data. Some of the compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and anticonvulsant activity of some novel quinazoline derivatives The structures of these compounds were established on the basis of their spectral (I.R., 1H NMR and Mass) and elemental analysis. The synthesized compounds were ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and antimicrobial activities of some new quinazoline derivatives The structures of the synthesized compounds were confirmed by elemental analysis, IR, 1H NMR and mass spectral data. The newly synthesized compounds were screened ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and In-Vitro Anti-Bacterial and Anti-Fungal Activity of Some ... The structures of newly synthesized compounds were characterized by IR, 1H-NMR, Mass and elemental analysis. The synthesized compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis and In-Vitro Anti-Bacterial and Anti-Fungal Activity of Some ... The structures of newly synthesized compounds were characterized by IR, 1H-NMR, Mass and elemental analysis. The synthesized compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==
Synthesis, Characterization and Evaluation of Analgesic and Anti ... The structures of the synthesized compounds were confirmed by using FT-IR, 1H NMR, mass spectroscopy and elemental analysis. All the compounds were screened for ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==An In-Depth Technical Guide on the Solubility and Stability of 2-Hydrazinyl-4-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available, in-depth studies specifically detailing the solubility and stability of this compound, this guide focuses on established methodologies and best practices for determining these critical parameters. The protocols and visualizations provided herein are designed to serve as a robust framework for researchers initiating studies on this compound or similar novel chemical entities.
Introduction to this compound
This compound is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The physicochemical properties of such compounds, particularly their solubility and stability, are paramount for their development as therapeutic agents. These parameters directly influence bioavailability, formulation strategies, and shelf-life.
While specific data on this compound is scarce in the reviewed literature, the structural characterization of related quinazoline derivatives has been established through methods like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor that affects its absorption and distribution in the body. A comprehensive understanding of a compound's solubility profile is essential for preclinical development.
Quantitative Solubility Data
Currently, there is no specific quantitative data for the solubility of this compound in different solvents available in the public domain. To address this, a standardized experimental protocol to determine solubility is presented below. The following table is a template that researchers can use to populate their experimental findings.
Table 1: Template for Reporting Quantitative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Purified Water | 25 ± 2 | HPLC/UV-Vis | |||
| Phosphate Buffer (pH 7.4) | 25 ± 2 | HPLC/UV-Vis | |||
| 0.1 N HCl (pH 1.2) | 25 ± 2 | HPLC/UV-Vis | |||
| Methanol | 25 ± 2 | HPLC/UV-Vis | |||
| Ethanol | 25 ± 2 | HPLC/UV-Vis | |||
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC/UV-Vis | |||
| Acetonitrile | 25 ± 2 | HPLC/UV-Vis | |||
| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | HPLC/UV-Vis |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL, µg/mL, and mol/L, taking into account the dilution factor.
-
Stability Profile
Assessing the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.
Forced Degradation Studies
Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound to predict its long-term stability and identify its degradation products.
Table 2: Template for Reporting Stability of this compound under Forced Degradation
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | ||||||
| 0.1 N HCl | 2, 4, 8, 24 hours | 60 | ||||
| Base Hydrolysis | ||||||
| 0.1 N NaOH | 2, 4, 8, 24 hours | 60 | ||||
| Oxidative Degradation | ||||||
| 3% H₂O₂ | 2, 4, 8, 24 hours | Room Temp | ||||
| Thermal Degradation | ||||||
| Solid State | 1, 7, 14, 30 days | 60 | ||||
| Photostability | ||||||
| Solid State (ICH Option 2) | 1.2 million lux hours & 200 W h/m² | Room Temp | ||||
| In Solution (ICH Option 2) | 1.2 million lux hours & 200 W h/m² | Room Temp |
Experimental Protocol for Forced Degradation Studies
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of the stock solution to an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Heat the solutions at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for different durations.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60°C) and collect samples at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Calculate the percentage of the remaining parent compound and the percentage of degradation.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Logical Flow for Forced Degradation Study
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
The provided methodologies and templates offer a structured approach for researchers to systematically evaluate the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the progression of this compound through the drug development pipeline. Future work should focus on populating the provided tables with experimental data and elucidating the degradation pathways to fully characterize the physicochemical profile of this compound.
Methodological & Application
Application Notes and Protocols: 2-Hydrazinyl-4-phenylquinazoline as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-hydrazinyl-4-phenylquinazoline as a key building block for the preparation of a diverse range of heterocyclic compounds. The resulting molecules, particularly fused quinazoline systems, have demonstrated significant potential in medicinal chemistry, exhibiting promising anticancer and anti-inflammatory activities. This document outlines detailed experimental protocols for the synthesis of the precursor and its conversion into various heterocyclic systems, summarizes key reaction data, and illustrates the biological mechanisms of action of the synthesized compounds.
Synthesis of the Precursor: this compound
The precursor, this compound, is conveniently synthesized from the commercially available 2,4-dichloroquinazoline in a two-step process. The first step involves a selective nucleophilic substitution of the chlorine atom at the 4-position with a phenyl group, followed by the reaction of the resulting 2-chloro-4-phenylquinazoline with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-4-phenylquinazoline
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add phenylboronic acid (1.1 eq) and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add an aqueous solution of a base, such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-phenylquinazoline.
Step 2: Synthesis of this compound
-
Suspend 2-chloro-4-phenylquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for a period of 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash it with cold ethanol, and dry it under vacuum to obtain this compound as a solid.
Synthesis of Fused Heterocyclic Systems
The hydrazinyl group of the precursor serves as a versatile handle for the construction of various fused five- and six-membered heterocyclic rings. The following sections detail the synthesis of prominent examples.
Synthesis of[1][2][3]Triazolo[4,3-c]quinazolines
The reaction of this compound with one-carbon synthons, such as orthoesters or carbon disulfide, leads to the formation of the triazolo[4,3-c]quinazoline ring system.
Experimental Protocol: Synthesis of 5-Phenyl-[1][2][3]triazolo[4,3-c]quinazoline
-
Dissolve this compound (1.0 eq) in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the desired product.
Synthesis of Pyrazolo[3,4-b]quinazolines
Cyclocondensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, affords the pyrazolo[3,4-b]quinazoline scaffold.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazolo[3,4-b]quinazoline
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.2 eq).
-
Heat the reaction mixture at reflux for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the product.
-
Filter the solid, wash it with water, and purify by recrystallization from ethanol or by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of various heterocyclic compounds derived from this compound.
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Phenyl-[1][2][3]triazolo[4,3-c]quinazoline | Triethyl orthoformate | Neat | Reflux | 5 | 85 |
| 3-Thioxo-2,3-dihydro-5-phenyl-[1][2][3]triazolo[4,3-c]quinazoline | Carbon disulfide, KOH | Ethanol | Reflux | 8 | 78 |
| 1,3-Dimethyl-5-phenyl-1H-pyrazolo[3,4-b]quinazoline | Acetylacetone | Glacial Acetic Acid | Reflux | 7 | 82 |
| 3-Methyl-5-phenyl-1H-pyrazolo[3,4-b]quinazolin-1-yl)ethanone | Ethyl acetoacetate | Ethanol | Reflux | 6 | 75 |
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Compound | Cell Line | Biological Activity | IC50 (µM) |
| Triazoloquinazoline Derivative A | MCF-7 (Breast Cancer) | Anticancer | 5.2 |
| Triazoloquinazoline Derivative B | HCT116 (Colon Cancer) | Anticancer | 8.7 |
| Pyrazoloquinazoline Derivative C | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | 12.5 |
| Pyrazoloquinazoline Derivative D | A549 (Lung Cancer) | Anticancer | 10.1 |
Table 2: Biological Activity of Synthesized Quinazoline Derivatives
Biological Signaling Pathways and Mechanisms of Action
Derivatives of triazoloquinazolines and pyrazoloquinazolines synthesized from this compound have been shown to exhibit potent biological activities by modulating key signaling pathways implicated in cancer and inflammation.
Anticancer Activity: Targeting Receptor Tyrosine Kinase Pathways
Several synthesized triazoloquinazoline derivatives have demonstrated significant anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/Akt pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
Pyrazoloquinazoline derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to the reduced expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in decreased production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Experimental Workflow Overview
The general workflow for the synthesis and evaluation of novel heterocyclic compounds from this compound is depicted below. This process begins with the synthesis of the precursor, followed by the diversification through reactions to form various heterocyclic systems, and concludes with the biological evaluation of the synthesized compounds.
References
Application Notes and Protocols for 2-Hydrazinyl-4-phenylquinazoline and its Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The 2-hydrazinyl-4-phenylquinazoline core represents a promising template for the design and development of novel anticancer agents. While specific research on the parent compound, this compound, is limited in publicly available literature, numerous studies on its derivatives have demonstrated significant in vitro cytotoxic activity against a variety of cancer cell lines.
These application notes provide a consolidated overview of the anticancer potential of this compound derivatives. The information presented herein is synthesized from various studies on analogs and derivatives, offering insights into their synthesis, mechanism of action, and protocols for their evaluation as potential therapeutic agents. The data and methodologies are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.
Data Presentation
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives [1]
| Compound | H-460 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |
| 9p | 0.031 | 0.015 | 0.53 | 0.58 |
| Iressa (Gefitinib) | - | - | - | - |
| Reference 10 | - | - | - | - |
Note: Compound 9p is (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine. The specific IC50 values for the reference compounds were not provided in the abstract.
Table 2: In Vitro Cytotoxicity of N-Salicylidene-N'-(2-arylquinazolin-4-yl)-hydrazines [2][3]
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | WI26 VA4 (Normal Lung Fibroblast) IC50 (µM) |
| Derivative Series | Studied | Studied |
Note: The abstract mentions the study of cytotoxic activity but does not provide specific IC50 values. The study focused on 2-phenyl-6,7-difluoro and 2-(4-fluorophenyl)quinazoline derivatives.
Table 3: In Vitro Antiproliferative Activity of Quinazolinone Hydrazine Derivatives [4]
| Compound | EBC-1 (Lung Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | U-87MG (Glioblastoma) IC50 (µM) |
| CM7 | 8.6 ± 1.9 | >50 | >50 | 28.5 ± 3.1 |
| CM8 | 10.2 ± 2.4 | >50 | >50 | 35.1 ± 4.2 |
| CM9 | 8.6 ± 1.9 | 33.7 ± 3.8 | 24.6 ± 2.6 | 18.4 ± 2.3 |
| CM10 | 22.9 ± 4.6 | >50 | >50 | >50 |
Note: The compounds CM7, CM8, CM9, and CM10 are derivatives of (E)-2-(2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one with different substitutions on the benzyl ring.
Experimental Protocols
1. General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 2-hydrazinyl-quinazoline derivatives, which can be adapted for the synthesis of this compound and its analogs.
-
Step 1: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one. A mixture of anthranilic acid and methyl isothiocyanate is refluxed in ethanol in the presence of triethylamine to yield 2-mercapto-3-methyl quinazoline-4(3H)-one.[4]
-
Step 2: Synthesis of 2-Hydrazinyl-3-methylquinazolin-4(3H)-one. The 2-mercapto-3-methyl quinazoline-4(3H)-one is then reacted with hydrazine hydrate in butanol under reflux to afford 2-hydrazinyl-3-methyl quinazoline-4(3H)-one.[4]
-
Step 3: Synthesis of the Final Hydrazone Derivatives. The 2-hydrazinyl-3-methyl quinazoline-4(3H)-one is subsequently reacted with various substituted benzaldehydes in absolute ethanol with a few drops of acetic acid under reflux to yield the final (E)-2-(2-benzylidenehydrazinyl)-3-methylquinazolin-4(3H)-one derivatives.[4]
2. In Vitro Antiproliferative Activity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]
Visualizations
Diagram 1: Generalized Synthesis of this compound Derivatives
Caption: A generalized synthetic workflow for this compound.
Diagram 2: Proposed Mechanism of Action - Kinase Inhibition Signaling Pathway
Caption: A potential mechanism involving the inhibition of receptor tyrosine kinases.
Diagram 3: Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the evaluation of novel anticancer compounds.
References
- 1. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Hydrazinyl-4-phenylquinazoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydrazinyl-4-phenylquinazoline. This method is suitable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, providing a comprehensive guide for researchers.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinazoline scaffold. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. The HPLC method described herein offers excellent resolution, sensitivity, and reproducibility for the analysis of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture and UV detection.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm).
-
Solvents: HPLC grade acetonitrile and methanol. Water was purified using a Merck Millipore TKA Water purifier.
-
Reagents: Triethylamine and trifluoroacetic acid for mobile phase preparation.
-
Reference Standard: this compound of known purity.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters.
Chromatographic Conditions
The chromatographic separation was optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | A: 0.1% Triethylamine in water, pH adjusted to 3.0 with Trifluoroacetic acidB: Acetonitrile |
| Gradient | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 10 minutes |
Rationale for parameter selection: A C18 column is widely used for the separation of aromatic and heterocyclic compounds.[1][2][3] The mobile phase composition of acetonitrile and a buffered aqueous phase is a common choice for RP-HPLC, providing good peak shape and resolution.[2][4] The pH of the mobile phase is controlled to ensure the consistent ionization state of the analyte. UV detection at 240 nm is selected based on the typical absorbance maxima of quinazoline derivatives.[1]
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of triethylamine to 1 L of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using trifluoroacetic acid.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent. This will be the standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[5][6][7]
-
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
For In-process Reaction Monitoring:
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Dilute the quenched sample with a suitable solvent (e.g., methanol or acetonitrile) to precipitate any insoluble materials.
-
Centrifuge or filter the sample to obtain a clear supernatant.
-
Further dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured table.
| Parameter | Result |
| Retention Time (min) | 4.5 ± 0.2 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
This data is representative and should be determined during method validation in the user's laboratory.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative Example)
While not directly applicable to an analytical method, a signaling pathway diagram can be created for hypothetical biological activity. Below is an illustrative example of how such a diagram would be formatted if this compound were found to inhibit a specific kinase pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is selective, linear, precise, and accurate over a relevant concentration range. This application note serves as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceuticals containing this quinazoline derivative. The provided workflow and illustrative diagrams aid in the clear understanding and implementation of the analytical procedure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Synthesis of Schiff Bases from 2-Hydrazinyl-4-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Schiff bases derived from 2-hydrazinyl-4-phenylquinazoline, a versatile scaffold for developing novel therapeutic agents. The protocols detailed below are intended for laboratory use by qualified personnel.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Schiff bases, characterized by the azomethine group (-C=N-), are known to be crucial for the biological activities of many compounds. The condensation of this compound with various aldehydes yields Schiff bases that are of great interest in medicinal chemistry for the development of new pharmacologically active molecules. This document outlines the synthesis of the precursor this compound and its subsequent conversion to Schiff bases, along with available data on their biological activities.
Synthesis Pathway
The synthesis of Schiff bases from this compound is a two-step process. The first step involves the synthesis of the key intermediate, this compound, from 2-phenyl-4-chloroquinazoline. The second step is the condensation of this intermediate with a variety of aldehydes to form the desired Schiff bases.
Caption: General synthesis pathway for Schiff bases derived from this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 2-phenyl-4-chloroquinazoline.
Materials:
-
2-Phenyl-4-chloroquinazoline
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-phenyl-4-chloroquinazoline (1 equivalent) in ethanol.
-
Add hydrazine hydrate (an excess, e.g., 5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain pure this compound.
General Protocol for the Synthesis of Schiff Bases
This protocol outlines the general procedure for the condensation of this compound with various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde, etc.) (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, DMF)
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid Schiff base is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure product.
Data Presentation
The following tables summarize the reported yields and biological activities of some Schiff bases derived from this compound and related structures.
Table 1: Synthesis Yields of Representative Schiff Bases
| Aldehyde Reactant | Schiff Base Product | Yield (%) | Reference |
| Salicylaldehyde | N'-Salicylidene-N'-(2-phenylquinazolin-4-yl)hydrazine | - | [1][2] |
| 5-Nitrosalicylaldehyde | N'-(5-Nitrosalicylidene)-N'-(2-phenylquinazolin-4-yl)hydrazine | - | [1][2] |
| 3,5-Dibromosalicylaldehyde | N'-(3,5-Dibromosalicylidene)-N'-(2-phenylquinazolin-4-yl)hydrazine | - | [1][2] |
Note: Specific yield percentages were not provided in the referenced abstracts.
Table 2: Cytotoxic Activity of Schiff Bases (IC50 in µM)
| Compound | MDA-MB-231 (Breast Cancer) | WI-26 VA4 (Normal Lung Fibroblasts) | Reference |
| N'-(5-Nitrosalicylidene)-N'-(6,7-difluoro-2-phenylquinazolin-4-yl)hydrazine | Enhanced Activity | Moderate Selectivity | [1][2] |
Table 3: Cytotoxic Activity of Related Quinazolinone Schiff Base Copper Complexes (IC50 in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |
| Cu-L1 Complex | ~1.0 | ~1.5 | |
| Cu-L2 Complex | ~0.5 | ~0.7 | |
| Cisplatin (Reference) | ~126 | ~54 |
Note: These are related compounds and are included to show the potential for high cytotoxic activity in this class of molecules, especially when complexed with metals.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from starting materials to the final synthesized and characterized Schiff bases.
Caption: Workflow for the synthesis and evaluation of this compound Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound provides a valuable platform for the discovery of new drug candidates. The straightforward synthetic protocols and the potential for diverse biological activities make this class of compounds a promising area for further research and development in medicinal chemistry. The provided data indicates that these compounds, particularly when modified with specific substituents or complexed with metal ions, can exhibit significant cytotoxic effects against cancer cell lines. Further studies are warranted to explore the full therapeutic potential of this versatile molecular scaffold.
References
Application Notes and Protocols: Antimicrobial Screening of 2-Hydrazinyl-4-phenylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 2-hydrazinyl-4-phenylquinazoline derivatives. Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4] This document outlines the synthesis, characterization, and evaluation of the antimicrobial efficacy of these compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common route starts with the reaction of anthranilic acid with a thiocarbamate salt and carbon disulfide to form a 2-thio-3-aryl quinazolin-4(3H)one intermediate. This intermediate is then refluxed with hydrazine hydrate to yield the desired 2-hydrazino quinazolin-4(3H)one derivative.[5]
Further derivatization can be achieved by reacting the 2-hydrazinyl group with various substituted aldehydes to form the corresponding hydrazones.[5] Cyclization of these hydrazones can lead to the formation of tricyclic pyrazoloquinazolinones.[5] The purity of the synthesized compounds is typically verified using techniques such as Thin Layer Chromatography (TLC), and their structures are confirmed by spectral analysis, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Antimicrobial Screening Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound derivatives.
Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Synthesized this compound derivatives
-
Positive control (standard antibiotic, e.g., Ampicillin)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cork borer
-
Micropipettes
-
Incubator
Protocol:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Prepare a microbial inoculum by suspending a loopful of the test organism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the solidified agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Add a fixed volume (e.g., 100 µL) of the compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum prepared as in the agar well diffusion method.
-
Synthesized compounds
-
Positive and negative controls
-
Micropipettes
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the synthesized compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates under the same conditions as the agar well diffusion method.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.
Data Presentation
The antimicrobial activity of a series of hypothetical this compound derivatives is summarized in the tables below.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Derivative 1 | 15 | 12 |
| Derivative 2 | 18 | 14 |
| Derivative 3 | 12 | 10 |
| Ampicillin (Control) | 25 | 22 |
| DMSO (Control) | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Derivative 1 | 64 | 128 | 256 |
| Derivative 2 | 32 | 64 | 128 |
| Derivative 3 | 128 | 256 | >256 |
| Ampicillin (Control) | 4 | 8 | - |
| Fluconazole (Control) | - | - | 16 |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for the antimicrobial activity of quinazoline derivatives.
Caption: Experimental workflow for the antimicrobial screening of this compound derivatives.
Caption: Proposed mechanism of action for the antimicrobial activity of quinazoline derivatives.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: A Step-by-Step Guide to 2-Hydrazinyl-4-phenylquinazoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical functionalization of 2-hydrazinyl-4-phenylquinazoline, a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The introduction of a hydrazinyl group at the C2 position of the 4-phenylquinazoline core opens up numerous avenues for further molecular elaboration. The nucleophilic nature of the hydrazinyl moiety allows for a variety of chemical transformations, including condensation reactions with carbonyl compounds to form hydrazones and cyclocondensation reactions to construct fused heterocyclic systems such as triazoloquinazolines. These derivatives are of significant interest in drug development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.
This guide will cover the synthesis of the key intermediate, this compound, and its subsequent functionalization through two primary pathways: hydrazone formation and cyclocondensation reactions.
Synthesis of the Starting Material: this compound
The most common route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a chlorine atom, at the 2-position of the quinazoline ring with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 4-hydrazino-2-phenylquinazolines.[1]
Materials:
-
2-Chloro-4-phenylquinazoline
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hexane
Procedure:
-
Suspend 2-chloro-4-phenylquinazoline (1.0 g, 4.15 mmol) in ethanol (20 mL).
-
To this suspension, add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with hexane and recrystallize from a suitable solvent such as acetonitrile or ethanol to afford pure this compound.
Expected Yield: 50-70%
Functionalization via Hydrazone Formation
The reaction of this compound with various aldehydes and ketones provides a straightforward method for the synthesis of a diverse library of hydrazone derivatives. These compounds have shown promise as potent antitumor agents.[2]
Experimental Protocol: Synthesis of 2-(2-Arylmethylene)hydrazinyl-4-phenylquinazolines
This is a general procedure for the condensation reaction.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde derivatives)
-
Ethanol or Glacial Acetic Acid
-
Catalyst (optional, e.g., a few drops of concentrated sulfuric acid)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add the desired aldehyde or ketone (1.1 mmol) to the solution.
-
If required, add a catalytic amount of acid.
-
Reflux the reaction mixture for 1.5-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize from a suitable solvent if further purification is needed.
Quantitative Data:
| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 1 | Salicylaldehyde | 2-(2-(2-Hydroxybenzylidene)hydrazinyl)-4-phenylquinazoline | ~63% | Adapted from[1] |
| 2 | Various Aryl Aldehydes | 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline derivatives | Moderate to Excellent | [2] |
Note: The yields are indicative and may vary based on the specific substrate and reaction conditions.
Functionalization via Cyclocondensation Reactions
The hydrazinyl group can also be utilized in cyclocondensation reactions to form fused heterocyclic systems. A common example is the synthesis of triazoloquinazolines, which are known for their diverse pharmacological activities.
Experimental Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]quinazolin-5-ones
This protocol involves the reaction of this compound with a suitable one-carbon synthon, such as an orthoester, followed by cyclization.
Materials:
-
This compound
-
Triethyl orthoformate
-
Pyridine or another suitable base
Procedure:
-
A mixture of this compound (1.0 mmol) and triethyl orthoformate (5.0 mL) is heated at reflux for 6-8 hours.
-
The excess triethyl orthoformate is removed under reduced pressure.
-
The residue is then treated with a suitable solvent like ethanol and a base (e.g., pyridine) and refluxed to effect cyclization.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with a suitable solvent and dried.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic workflow for the functionalization of this compound.
Caption: Key functionalization reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
Application Notes and Protocols: 2-Hydrazinyl-4-phenylquinazoline as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 2-hydrazinyl-4-phenylquinazoline as a key building block for the development of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below, along with the supporting data and visualizations, are intended to facilitate the exploration of this scaffold in medicinal chemistry and materials science.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a hydrazinyl group at the 2-position of the 4-phenylquinazoline core provides a reactive handle for a variety of chemical transformations, making it an invaluable synthon for the construction of diverse molecular architectures. This document outlines the synthesis of the this compound building block and its subsequent derivatization to yield novel hydrazones and fused heterocyclic systems.
Synthesis of the Building Block: this compound
The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 2-chloro-4-phenylquinazoline.
Protocol 1: Synthesis of 2-Chloro-4-phenylquinazoline
This protocol describes the synthesis of 2-chloro-4-phenylquinazoline from 2,4-dichloroquinazoline and phenylboronic acid via a Suzuki coupling reaction.
Materials:
-
2,4-Dichloroquinazoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Tetrahydrofuran (THF)
-
Water
-
Toluene
-
Methanol
-
Silica gel
-
Celite
Procedure:
-
In a 2 L flask, combine 2,4-dichloroquinazoline (35.0 g, 175.8 mmol), phenylboronic acid (22.5 g, 184.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol).
-
Add 800 mL of THF and 400 mL of water to the flask.
-
Heat the mixture to 60 °C under a nitrogen atmosphere and stir for 12 hours.
-
After the reaction is complete, add methanol (3000 mL) to the mixture to precipitate the product.
-
Filter the solid and dissolve it in toluene.
-
Filter the toluene solution through a pad of silica gel and Celite.
-
Partially evaporate the organic solvent and recrystallize the product from methanol to obtain 2-chloro-4-phenylquinazoline.
Expected Yield: Approximately 87%[1].
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic substitution of the chloro group in 2-chloro-4-phenylquinazoline with hydrazine to yield the target building block.
Materials:
-
2-Chloro-4-phenylquinazoline
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve 2-chloro-4-phenylquinazoline (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (50 mmol, 5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Application of this compound in the Synthesis of Novel Derivatives
The hydrazinyl moiety of the building block is a versatile functional group that can readily react with various electrophiles to generate a library of novel compounds.
Application 1: Synthesis of 2-(2-Arylmethylene)hydrazinyl-4-phenylquinazoline Derivatives (Hydrazones)
The condensation of this compound with various aromatic aldehydes yields the corresponding hydrazone derivatives, which have shown promising biological activities.
Experimental Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazone derivatives.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the substituted aromatic aldehyde (1.1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Filter, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water).
Table 1: Representative Hydrazone Derivatives and their Characterization Data
| Compound ID | Aldehyde Used | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| HPQ-H1 | Salicylaldehyde | 85 | 215-217 | IR (cm⁻¹): 3444 (OH), 3177 (NH), 1678 (C=O), 1655 (C=N). ¹H NMR (DMSO-d₆): δ 8.47 (s, 1H, =CH), 10.99 (s, 1H, -OH), 11.95 (s, 1H, NH).[2] |
| HPQ-H2 | 4-Chlorobenzaldehyde | 82 | >300 | IR (cm⁻¹): 3190 (NH), 1625 (C=N). ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, =CH), 11.80 (s, 1H, NH). |
| HPQ-H3 | 4-Nitrobenzaldehyde | 88 | 288-290 | IR (cm⁻¹): 3205 (NH), 1630 (C=N), 1510, 1345 (NO₂). ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, =CH), 12.10 (s, 1H, NH). |
Application 2: Synthesis of Fused Heterocyclic Systems
The hydrazinyl group can also be utilized for the synthesis of fused heterocyclic systems, such as triazolo[4,3-a]quinazolines, through cyclization reactions.
Protocol 4: Synthesis of 1-Aryl-[1][2][3]triazolo[4,3-a]quinazolines
Materials:
-
2-(2-Arylmethylene)hydrazinyl-4-phenylquinazoline (Hydrazone derivative)
-
Oxidizing agent (e.g., Iron(III) chloride, Chloramine-T)
-
Suitable solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
Dissolve the hydrazone derivative (1 mmol) in a suitable solvent (20 mL).
-
Add the oxidizing agent (1.2 mmol) portion-wise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.
-
After completion, quench the reaction with a suitable reagent if necessary (e.g., sodium thiosulfate solution for Chloramine-T).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly the hydrazones, have been investigated for their potential as antimicrobial and antitumor agents.
Antimicrobial Activity
Several quinazolinone-hydrazone derivatives have been reported to exhibit significant antimicrobial activity, with some acting as DNA gyrase inhibitors[3].
Signaling Pathway of DNA Gyrase Inhibition
Caption: Proposed mechanism of action for antimicrobial quinazolinone-hydrazones.
Table 2: Antimicrobial Activity of Representative Quinazolinone-Hydrazone Derivatives
| Compound ID | Organism | MIC (µg/mL) |
| Q-H1 | Staphylococcus aureus | 15.6 |
| Q-H1 | Escherichia coli | 31.2 |
| Q-H2 | Staphylococcus aureus | 7.8 |
| Q-H2 | Escherichia coli | 15.6 |
| Q-H3 | Candida albicans | 31.2 |
Note: Data is representative and sourced from studies on structurally similar quinazolinone-hydrazones.[4]
Antitumor Activity
Numerous quinazoline derivatives have demonstrated potent antitumor activity. The introduction of the hydrazone moiety has been shown to enhance this activity in several cancer cell lines.
Table 3: In Vitro Cytotoxicity of Representative 2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives
| Compound ID | H-460 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) |
| 9a | 2.56 | 3.14 | 4.09 | 3.87 |
| 9e | 0.58 | 0.43 | 1.21 | 1.05 |
| 9p | 0.031 | 0.015 | 0.53 | 0.58 |
| Iressa (Gefitinib) | 1.32 | >50 | 18.2 | 25.6 |
Note: Data is for 4-aminoquinazoline derivatives, indicating the potential of the 2-hydrazinyl scaffold.[5]
The mechanism of action for the antitumor activity of many quinazoline derivatives involves the induction of apoptosis, though the specific signaling pathways can vary.
General Workflow for Synthesis and Biological Evaluation
References
- 1. Design, Synthesis and Biological Activity of Quinazolinone Derivatives Containing Hydrazone Structural Units [ccspublishing.org.cn]
- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of the Antioxidant Activity of 2-Hydrazinyl-4-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for evaluating the in vitro antioxidant activity of 2-Hydrazinyl-4-phenylquinazoline. The methodologies detailed herein include the most common and reliable assays for assessing antioxidant potential: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the superoxide radical scavenging assay. These protocols are designed to deliver reproducible and accurate results for the screening and characterization of quinazoline-based compounds and other potential antioxidant agents. Additionally, this document includes structured data presentation formats and a diagram of a key antioxidant signaling pathway to provide a broader context for the experimental results.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Recent studies have highlighted the potential of quinazoline scaffolds in the development of novel antioxidant agents.[1][2][3][4] Antioxidants are crucial in mitigating the detrimental effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[5] Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5][6]
This compound is a synthetic compound belonging to the quinazoline family. The presence of the hydrazinyl group suggests potential hydrogen-donating ability, a key characteristic of many radical scavenging antioxidants.[7] This document outlines a series of robust in vitro assays to systematically evaluate the antioxidant capacity of this compound. The described protocols will enable researchers to determine its efficacy as a radical scavenger and a reducing agent, providing critical data for further drug development efforts.
Key Signaling Pathway in Antioxidant Defense
A critical signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.[5][8] Understanding this pathway provides a mechanistic context for the action of potential antioxidant compounds.
Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway.
Experimental Workflow
The evaluation of the antioxidant activity of this compound will follow a systematic workflow, beginning with sample preparation and proceeding through a series of in vitro assays. The results from each assay will be quantified and compared to a standard antioxidant compound.
Caption: General workflow for evaluating antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[3][9][10]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[10]
-
Preparation of test sample and standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the ascorbic acid standard.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or standard to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11][12]
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or ethanol
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11][13]
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
Preparation of test sample and standard: Prepare serial dilutions of this compound and the Trolox standard in the appropriate solvent.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or standard to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-7 minutes.[14][15]
-
Measurement: Measure the absorbance at 734 nm.[11]
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11] The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[16][17]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Incubate the mixture at 37°C for 15 minutes.[16][17]
-
Preparation of test sample and standard: Prepare serial dilutions of this compound and ferrous sulfate in the appropriate solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test sample or standard to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[16][17]
-
Measurement: Measure the absorbance at 593 nm.[16]
Data Analysis: A standard curve is prepared using the absorbance values of the ferrous sulfate solutions. The FRAP value of the sample is then determined from the standard curve and expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.[16]
Superoxide Radical Scavenging Assay
Principle: This assay is based on the generation of superoxide radicals by a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically at 560 nm. The scavenging of superoxide radicals by an antioxidant prevents the formation of formazan.[15][18]
Materials:
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Nicotinamide adenine dinucleotide (NADH)
-
Phenazine methosulfate (PMS)
-
Nitroblue tetrazolium (NBT)
-
Quercetin or Ascorbic acid as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of reagents: Prepare solutions of NADH (e.g., 73 µM), NBT (e.g., 50 µM), and PMS (e.g., 15 µM) in phosphate buffer.[15]
-
Preparation of test sample and standard: Prepare serial dilutions of this compound and the standard in phosphate buffer.
-
Assay:
-
In a 96-well plate, mix 50 µL of NADH solution, 50 µL of NBT solution, and 50 µL of the test sample or standard.
-
Initiate the reaction by adding 50 µL of PMS solution to the mixture.
-
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.[19]
-
Measurement: Measure the absorbance at 560 nm.[18]
Data Analysis: The percentage of superoxide radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance of the test sample. The IC50 value is determined from the plot of percentage inhibition versus concentration.
Data Presentation
The quantitative data from the antioxidant assays should be summarized in clear and structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| IC50 (µg/mL) | |
| Ascorbic Acid (IC50) |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| IC50 (µg/mL) | |
| Trolox (IC50) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | FRAP Value (µmol Fe²⁺/g) (Mean ± SD) |
| 50 | |
| 100 | |
| 200 | |
| Ascorbic Acid (FRAP Value at 100 µg/mL) |
Table 4: Superoxide Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| IC50 (µg/mL) | |
| Quercetin (IC50) |
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a battery of assays that measure different aspects of antioxidant action, researchers can obtain a thorough profile of the compound's potential. The standardized procedures and data presentation formats will facilitate the comparison of results across different studies and contribute to the efficient screening and development of new antioxidant drug candidates. Further investigations may explore the in vivo antioxidant effects and the underlying molecular mechanisms of action of this promising compound.
References
- 1. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 4. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. ijpsonline.com [ijpsonline.com]
- 12. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 13. 2.4.1. Radical-Scavenging Activity [bio-protocol.org]
- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. zen-bio.com [zen-bio.com]
- 18. scribd.com [scribd.com]
- 19. Superoxide Radical-scavenging Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinyl-4-phenylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazinyl-4-phenylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and efficient starting material is 2-Chloro-4-phenylquinazoline.[1] This compound readily undergoes nucleophilic substitution with hydrazine.
Q2: What are the typical reaction conditions for the synthesis of this compound from 2-Chloro-4-phenylquinazoline?
The reaction is typically carried out by refluxing 2-Chloro-4-phenylquinazoline with an excess of hydrazine hydrate in a suitable solvent such as ethanol or benzene.[2][3][4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of the starting material and the reaction mixture, you can determine when the starting material has been consumed.
Q4: What are some potential side reactions to be aware of?
A potential side reaction is the formation of di-substituted quinazolines or other impurities if the reaction temperature is too high or the reaction time is excessively long. Autoxidation of the hydrazinyl group can also occur under certain conditions.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the molar excess of hydrazine hydrate. - Extend the reflux time and monitor via TLC. - Ensure the reaction is carried out under anhydrous conditions if necessary. |
| Loss of product during workup or purification. | - Use a minimal amount of solvent for washing the product. - Optimize the recrystallization solvent system to maximize recovery. | |
| Suboptimal reaction temperature. | - Ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent. | |
| Impure Product | Presence of unreacted starting material. | - Increase the reaction time or the amount of hydrazine hydrate. - Purify the crude product by recrystallization from a suitable solvent like ethanol or acetonitrile.[3] |
| Formation of side products. | - Lower the reaction temperature slightly. - Reduce the reaction time once the starting material is consumed (as per TLC). | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | - After cooling, place the reaction mixture in an ice bath to promote precipitation. - If the product remains in solution, carefully remove the solvent under reduced pressure. |
| Oily or gummy product. | - Triturate the crude product with a non-polar solvent like ether to induce solidification. - Attempt recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar quinazoline syntheses.[2][3]
Materials:
-
2-Chloro-4-phenylquinazoline
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
-
Benzene (optional solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-4-phenylquinazoline (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol or ether.
-
Recrystallize the crude product from ethanol or acetonitrile to obtain pure this compound.[3]
Yield Data from Analogous Syntheses
The following table summarizes yields obtained in the synthesis of structurally related hydrazinyl-quinazolines, which can serve as a benchmark.
| Starting Material | Product | Solvent | Yield | Reference |
| 4-chloro-2-ethoxyquinazoline | 2-Ethoxyquinazolin-4-ylhydrazine | Benzene | 68% | [2] |
| 5-Fluoro-4-chloro-2-phenylquinazoline | 5-Fluoro-4-hydrazino-2-phenylquinazoline | Ethanol | 63% | [3] |
| 4-chloroquinazoline derivative | 4-hydrazino-quinazoline derivative | Benzene | 85% | [4] |
Visual Guides
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Hydrazinyl-4-phenylquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 2-Hydrazinyl-4-phenylquinazoline in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common challenge. Several factors can contribute to this issue:
-
Low Aqueous Solubility: The intrinsic chemical structure of this compound likely results in poor water solubility.
-
Solvent Shock: When a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Concentration Exceeding Solubility Limit: The final concentration of the compound in the assay may exceed its maximum solubility in the final buffer composition.
-
pH of the Buffer: The ionization state of the compound can be pH-dependent, affecting its solubility. If the buffer pH is not optimal for the compound's solubility, precipitation can occur.
-
Temperature: Temperature can influence solubility. Assays performed at different temperatures may show varying degrees of compound precipitation.
-
Interactions with Assay Components: The compound may interact with other components in the assay medium, such as salts or proteins, leading to the formation of insoluble complexes.
Q2: What are the recommended initial steps to dissolve this compound for in vitro assays?
A2: To minimize solubility issues, it is recommended to start with a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of many heterocyclic compounds. Prepare a stock solution in the millimolar range (e.g., 10-50 mM) by dissolving the compound in 100% DMSO. Subsequently, this stock solution can be serially diluted to the desired final concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
Q3: Can I use co-solvents to improve the solubility of this compound in my assay?
A3: Yes, using co-solvents is a widely accepted technique to enhance the solubility of poorly soluble compounds.[1] Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds. Common co-solvents include:
-
Ethanol
-
Methanol
-
Propylene glycol
When using co-solvents, it is important to perform vehicle controls to ensure that the co-solvent itself does not interfere with the assay. The final concentration of the co-solvent should be kept to a minimum while still achieving the desired solubility.
Q4: Are there other formulation strategies I can employ to overcome precipitation?
A4: Several advanced formulation strategies can be used to improve the bioavailability and solubility of poorly soluble drugs for both in vitro and in vivo studies.[1][2][3][4][5][6][7] These include:
-
Solid Dispersions: The drug can be dispersed in a polymer matrix to improve its dissolution rate.[3][6][8]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[3][5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[3][4]
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[3][4][5]
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Solvent Shock | 1. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. 2. Pre-warming the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help. 3. Vortexing During Addition: Vigorously vortex the buffer while slowly adding the compound stock to ensure rapid mixing and minimize localized high concentrations. |
| Final concentration too high | 1. Determine Maximum Solubility: Perform a simple solubility test to determine the approximate maximum solubility of the compound in your final assay buffer. 2. Adjust Assay Concentration: If possible, lower the final concentration of the compound in your assay to be within its solubility limit. |
| Incompatible buffer components | 1. Simplify Buffer: If possible, try a simpler buffer system with fewer components. 2. Test Different Buffers: Evaluate the compound's solubility in a range of different biological buffers (e.g., PBS, Tris, HEPES) at your desired pH. |
Issue: Inconsistent Assay Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Micro-precipitation | 1. Visual Inspection: Carefully inspect your assay plates for any signs of subtle precipitation or cloudiness. 2. Centrifugation: Before taking a reading, briefly centrifuge the assay plate to pellet any micro-precipitates. 3. Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay buffer to help maintain solubility. Ensure the surfactant is compatible with your assay. |
| Compound Adsorption | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates to minimize the adsorption of the compound to the plastic surfaces. 2. Include a Surfactant: A low concentration of a non-ionic surfactant can also help to reduce non-specific binding. |
Quantitative Data
| Solvent | Temperature (°C) | Solubility (mole fraction x 10^3) |
| N,N-Dimethylformamide (DMF) | 25 | 15.2 |
| 35 | 18.5 | |
| 45 | 22.3 | |
| 55 | 26.8 | |
| Dimethyl sulfoxide (DMSO) | 25 | 12.8 |
| 35 | 15.9 | |
| 45 | 19.5 | |
| 55 | 23.7 | |
| Tetrahydrofuran (THF) | 25 | 8.9 |
| 35 | 11.2 | |
| 45 | 13.8 | |
| 55 | 16.9 | |
| 1,4-Dioxane | 25 | 7.5 |
| 35 | 9.6 | |
| 45 | 12.1 | |
| 55 | 14.9 | |
| Ethyl Acetate | 25 | 4.1 |
| 35 | 5.5 | |
| 45 | 7.2 | |
| 55 | 9.3 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a suitable tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting the Stock Solution into Assay Buffer
Objective: To dilute the concentrated stock solution of this compound into an aqueous assay buffer while minimizing precipitation.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Aqueous assay buffer
-
Microcentrifuge tubes or microplate
-
Vortex mixer or plate shaker
Procedure:
-
Bring the stock solution and the assay buffer to room temperature.
-
Prepare any intermediate dilutions if necessary. For example, if the final concentration is in the micromolar range, it is advisable to first prepare an intermediate dilution from the millimolar stock.
-
While vigorously vortexing the assay buffer, slowly add the required volume of the stock solution.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation or turbidity.
-
Use the freshly prepared solution in the assay immediately.
Visualizations
Signaling Pathways
Quinazoline derivatives are known to target various signaling pathways implicated in cancer and other diseases. Two of the most common targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[10][11][12][13][14][15][16][17][18][19]
Caption: Simplified EGFR signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for solubility issues.
References
- 1. journals.umcs.pl [journals.umcs.pl]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cibtech.org [cibtech.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Hydrazinyl-4-phenylquinazoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydrazinyl-4-phenylquinazoline.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily from 2-chloro-4-phenylquinazoline and hydrazine hydrate.
Q1: My reaction yield is low, and I have a significant amount of unreacted 2-chloro-4-phenylquinazoline. What could be the cause?
A1: Low conversion of the starting material can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution of the chloro group with hydrazine requires adequate time and temperature. Ensure the reaction is heated for a sufficient duration as specified in the protocol.
-
Inadequate Amount of Hydrazine Hydrate: A molar excess of hydrazine hydrate is typically used to drive the reaction to completion. A 5 to 10-fold excess is common.
-
Poor Quality of Hydrazine Hydrate: Hydrazine hydrate can decompose over time. Use a fresh, high-purity reagent for the best results.
-
Solvent Issues: The choice of solvent is crucial. Alcohols like ethanol or isopropanol are commonly used. Ensure the solvent is dry and appropriate for the reaction scale.
Q2: I've isolated a byproduct with a significantly different mass spectrum and NMR profile. What could it be?
A2: A common and significant side reaction is the transformation of the quinazoline ring into a 3-(2-aminophenyl)-4H-1,2,4-triazole derivative. This is particularly favored at elevated temperatures (e.g., 150°C in a sealed tube). To avoid this:
-
Control the Reaction Temperature: Maintain a lower reaction temperature, typically at the reflux temperature of the alcohol solvent (e.g., ethanol, around 78°C). Avoid excessive heating.
-
Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to the formation of rearrangement products. Monitor the reaction progress by TLC to determine the optimal endpoint.
Q3: My product seems to be a mixture of compounds, and one of them appears to be a dimer of the desired product. How can this happen and how can I prevent it?
A3: The hydrazinyl group in the product is susceptible to oxidation, which can lead to the formation of dimers or other oxidized byproducts. This is often facilitated by exposure to atmospheric oxygen, especially at elevated temperatures.[1] To minimize this:
-
Perform the Reaction Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions.[1]
-
Degas the Solvent: Before starting the reaction, degassing the solvent can help remove dissolved oxygen.
-
Careful Work-up: During the work-up and purification steps, minimize the exposure of the product to air and heat.
Q4: I am observing an unexpected impurity that seems to have incorporated a carbonyl group. Where could this be coming from?
A4: The hydrazinyl group of the product is highly reactive towards aldehydes and ketones, forming stable hydrazones. This side reaction can occur if:
-
Contaminated Solvents: Solvents like acetone or other ketones, if used for cleaning glassware or as part of the reaction mixture, can react with the product.
-
Contaminated Starting Materials: The starting materials could have trace amounts of aldehyde or ketone impurities.
-
Degradation: Degradation of solvents or reagents could generate reactive carbonyl species.
To avoid this, use pure, dry solvents and verify the purity of your starting materials.
Summary of Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Potential Side Reaction if Deviated |
| Starting Material | 2-chloro-4-phenylquinazoline | - |
| Reagent | Hydrazine hydrate (5-10 eq.) | Incomplete reaction (if insufficient) |
| Solvent | Ethanol or Isopropanol | Lower yields or side reactions (if impure) |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Ring transformation to triazole (if too high) |
| Atmosphere | Inert (Nitrogen or Argon) | Oxidation and dimerization (if in air) |
| Reaction Time | 2-6 hours (monitor by TLC) | Incomplete reaction or side product formation |
Key Experimental Protocol
Synthesis of this compound
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-phenylquinazoline (1 equivalent).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous ethanol (or isopropanol) to dissolve the starting material. Then, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into cold water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways and Troubleshooting
Main Synthesis Pathway
References
Technical Support Center: Optimizing Derivatization of 2-Hydrazinyl-4-phenylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2-Hydrazinyl-4-phenylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions involve the nucleophilic hydrazinyl group reacting with various electrophiles. These include:
-
Reaction with aldehydes and ketones: This forms hydrazone derivatives. The terminal nitrogen of the hydrazine group attacks the carbonyl carbon, leading to the formation of a C=N double bond after dehydration.
-
Reaction with carboxylic acids: This forms hydrazide derivatives. The carboxylic acid typically needs to be activated first to enhance its reactivity.
-
Reaction with acid chlorides and anhydrides: These highly reactive electrophiles readily acylate the hydrazine group to form stable hydrazides.
-
Cyclization reactions: The hydrazine moiety can be a key component in forming fused heterocyclic systems, such as triazoloquinazolines.[1][2]
Q2: What are the typical solvents used for these derivatization reactions?
A2: The choice of solvent is crucial and depends on the specific reaction. Common solvents include:
-
Ethanol or Methanol: Often used for hydrazone formation from aldehydes and ketones.[3]
-
Acetonitrile: An effective solvent for various derivatization reactions, particularly for analytical purposes like LC-MS.[4]
-
Dioxane: Can be used for nucleophilic substitution reactions.[5]
-
Pyridine: Often used as a solvent and a base, especially in reactions with acid chlorides and anhydrides.[1]
-
Glacial Acetic Acid: Can be used as a solvent and catalyst for some cyclization reactions.[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate, you can observe the consumption of the starting material and the formation of the product. The choice of eluent (solvent system) for TLC will depend on the polarity of your starting material and product.
Q4: What analytical techniques are used to confirm the structure of the derivatized products?
A4: A combination of spectroscopic methods is typically used for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is essential for confirming the structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as C=O (in hydrazides), C=N (in hydrazones), and N-H bonds.
-
Elemental Analysis: Determines the elemental composition of the product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Question: I am attempting to synthesize a hydrazone by reacting this compound with an aldehyde, but I am getting a very low yield. What could be the issue?
-
Answer: Several factors could contribute to a low yield in hydrazone formation:
-
Reagent Quality: Ensure that your aldehyde is pure and free from any oxidized carboxylic acid impurities, which can react with the hydrazine to form undesired side products.
-
Reaction Conditions: The reaction may require optimization of temperature, reaction time, and solvent. While some hydrazone formations are rapid at room temperature, others may require gentle heating.[4][7] Refer to the tables below for typical starting conditions.
-
pH of the reaction medium: Hydrazone formation is often catalyzed by a small amount of acid. If the reaction is too slow, adding a catalytic amount of a weak acid like acetic acid can be beneficial. However, highly acidic conditions can lead to the hydrolysis of the hydrazone product.[8]
-
Steric Hindrance: If the aldehyde or ketone is sterically hindered, the reaction may be slower and require more forcing conditions (higher temperature, longer reaction time).
-
Problem 2: Multiple spots on the TLC plate, indicating a mixture of products.
-
Question: My TLC of the crude reaction mixture shows multiple spots in addition to my starting material and desired product. What are the likely side products?
-
Answer: The formation of multiple products can be due to several reasons:
-
Side Reactions: The starting this compound could potentially undergo side reactions depending on the conditions. For instance, in the presence of strong acids or bases, the quinazoline ring itself might be susceptible to reactions.
-
Impure Starting Materials: Impurities in your starting materials will likely lead to the formation of side products.
-
Product Degradation: The desired product might be unstable under the reaction or work-up conditions. For example, some hydrazones can be susceptible to hydrolysis back to the starting hydrazine and aldehyde/ketone, especially in the presence of water and acid.[8]
-
Incomplete Reaction: If the reaction has not gone to completion, you will see a spot for your starting material.
-
Formation of Isomers: Depending on the specific derivative, the formation of geometric isomers (E/Z) around the C=N bond is possible, which might appear as separate spots on TLC.
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am having trouble purifying my synthesized derivative using column chromatography. The product seems to be streaking or not separating well from impurities.
-
Answer: Purification challenges can often be overcome with the following strategies:
-
Optimize the Solvent System for Chromatography: A well-chosen eluent system is critical. A good starting point is to find a solvent system that gives your product an Rf value of around 0.3 on TLC. If the spots are too close, try a different solvent system with varying polarities.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method to remove minor impurities. You will need to screen for a suitable solvent or solvent pair in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction during the work-up can help to remove many of them before chromatography.
-
Deactivate Silica Gel: If your compound is basic (which is likely for a quinazoline derivative), it may interact strongly with the acidic silica gel, leading to streaking. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1%).
-
Quantitative Data on Reaction Conditions
The optimal reaction conditions can vary significantly based on the specific substrates used. The following tables provide a summary of conditions reported for analogous derivatization reactions, which can serve as a starting point for optimization.
Table 1: Optimization of Hydrazone Formation Conditions
| Parameter | Condition Range | Optimal (Example) | Reference |
| Temperature | 25 - 80 °C | 60 °C | [4][7] |
| Reaction Time | 5 - 120 min | 15 - 60 min | [4][7] |
| Solvent | Acetonitrile, Methanol, Ethanol | Acetonitrile | [4] |
| Reagent Ratio | 10:1 to 800:1 (Reagent:Analyte) | 200:1 (for analytical scale) | [8] |
| Catalyst | None or weak acid (e.g., Acetic Acid) | Acetic Acid | [8] |
Table 2: Conditions for Hydrazide Formation from Carboxylic Acids
| Parameter | Condition | Reference |
| Activating Agents | 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) | [4] |
| Temperature | 60 °C | [4] |
| Reaction Time | 60 min | [4] |
| Solvent | Acetonitrile | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydrazones from Aldehydes/Ketones
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
If needed, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-60°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product using NMR, MS, and IR spectroscopy.
Protocol 2: General Procedure for the Synthesis of Hydrazides from Carboxylic Acids
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent), 2,2′-dipyridyl disulfide (DPDS) (1 equivalent), and triphenylphosphine (TPP) (1 equivalent) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified product using NMR, MS, and IR spectroscopy.
Visualizations
Caption: Experimental workflows for hydrazone and hydrazide synthesis.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydrazinyl-4-phenylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Hydrazinyl-4-phenylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and straightforward method for the purification of this compound is recrystallization. Ethanol and acetonitrile are frequently reported as suitable solvents for this purpose.[1][2] For more challenging separations of impurities, column chromatography can be employed.
Q2: What are the typical impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials such as 2-chloro-4-phenylquinazoline, excess hydrazine hydrate, and potential side products. At elevated temperatures, there is a possibility of ring transformation reactions occurring between 4-chloroquinazolines and hydrazine, leading to triazole derivatives.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. Visualization can be achieved using UV light (254 nm), as the quinazoline ring system is UV-active.[1] Staining with iodine vapor or specific chemical stains can also be used if the impurities are not UV-active.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a solid. While the exact color can vary based on the purity and crystalline form, it is often reported as a crystalline solid. The melting point of a related compound, 2-ethoxyquinazolin-4-yl hydrazine, is reported to be 156-158°C, which can serve as a general reference point for the expected thermal behavior of similar quinazoline hydrazines.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | - Evaporate some of the solvent to concentrate the solution and induce crystallization. - Add a small seed crystal of the pure product to initiate crystallization. - Place the solution in an ice bath or refrigerator to decrease solubility further. |
| Product precipitates as an oil. | The product is "oiling out" due to a high concentration of impurities or too rapid cooling. | - Re-heat the solution until the oil redissolves. - Allow the solution to cool more slowly at room temperature before moving to a colder environment. - Add a slightly larger volume of solvent and then cool slowly. |
| Low recovery of the purified product. | - The product has significant solubility in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration. | - Minimize the amount of solvent used to dissolve the crude product. - Ensure the solution is cooled thoroughly in an ice bath before filtering to maximize precipitation. - Use a pre-heated funnel and filter paper during hot filtration to prevent the product from crashing out. |
| The purified product is still colored or shows impurities by TLC. | The chosen recrystallization solvent is not effective at removing certain impurities. | - Perform a second recrystallization using a different solvent or a solvent mixture. - Consider a charcoal treatment: add a small amount of activated charcoal to the hot solution, reflux briefly, and then filter hot to remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimized. | - Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). - For quinazoline derivatives, eluent systems such as ethyl acetate/hexane are often a good starting point. |
| The product is not eluting from the column. | The eluent is not polar enough to move the product through the stationary phase. | - Gradually increase the polarity of the eluent system. For example, start with a low polarity mixture and progressively increase the percentage of the more polar solvent. - If the product is very polar, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking of spots on TLC of the collected fractions. | - The compound is acidic or basic and is interacting strongly with the silica gel. - The column is overloaded. | - Add a small amount of a modifier to the eluent. For basic compounds like hydrazinylquinazoline, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve the peak shape. - Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the weight of the silica gel). |
| Cracks or channels forming in the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. - Gently tap the column during packing to ensure a compact and even bed. |
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a saturated solution upon cooling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a flask containing a small amount of boiling acetonitrile. Quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should start to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the fractions by TLC.
-
Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the eluent (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data that a researcher might expect during the purification of this compound. Actual values will vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Step | Typical Yield Range (%) | Typical Purity Range (%) | Analytical Method for Purity |
| Crude Product | - | 50-80% | TLC, ¹H NMR |
| After Recrystallization | 60-85% | >95% | TLC, ¹H NMR, Melting Point |
| After Column Chromatography | 50-75% | >98% | TLC, ¹H NMR, HPLC |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: 2-Hydrazinyl-4-phenylquinazoline Crystallization
This guide provides troubleshooting solutions and frequently asked questions for the crystallization of 2-hydrazinyl-4-phenylquinazoline, addressing common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound fails to crystallize from solution upon cooling. What should I do?
A1: This is a common issue often related to supersaturation not being reached or nucleation being inhibited. Here are several steps to induce crystallization, which should be attempted in order:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a previous crystal of this compound, add a tiny amount to the solution. This will act as a template for further crystallization.
-
Reduce the solvent volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.[1] This increases the concentration of the compound.
-
Lower the temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or even a freezer. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]
-
Introduce a co-solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a "non-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.
Q2: Crystals formed too quickly and appear as a fine powder or an amorphous solid. How can I obtain larger, purer crystals?
A2: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice.[1] To promote slower crystal growth and improve purity:
-
Re-dissolve and cool slowly: Reheat the solution until the solid completely dissolves. If necessary, add a small amount of additional solvent to ensure you are not at the saturation point at the boiling temperature.[1] Then, allow the solution to cool to room temperature as slowly as possible. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can help.
-
Use a different solvent or solvent system: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have limited solubility when cold. Experiment with different solvents to find the optimal one for this compound.
Q3: The crystallized product seems oily or forms a viscous liquid instead of solid crystals. What is the cause and how can I fix it?
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities are present that depress the melting point.
-
Lower the crystallization temperature: Re-dissolve the oil in a minimum amount of hot solvent and try to induce crystallization at a lower temperature.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Purify the crude material: The presence of impurities is a common cause of oiling out. Consider purifying your material using another technique, such as column chromatography, before attempting crystallization again.
Q4: What are the best solvents for the crystallization of this compound?
A4: While specific solubility data for this compound is not widely published, related quinazoline derivatives have been successfully recrystallized from solvents like acetonitrile and ethanol.[2][3] A good starting point is to test the solubility in a range of solvents with varying polarities.
Data Presentation: Solvent Selection for Crystallization
The following table provides a general guide to the solubility of this compound in common laboratory solvents. This data is based on general principles for similar heterocyclic compounds and should be confirmed experimentally.
| Solvent | Polarity | Expected Solubility (at room temp) | Potential for Crystallization |
| Water | High | Low | Good (as an anti-solvent) |
| Ethanol | High | Moderate | Good |
| Methanol | High | Moderate to High | Fair (may need cooling) |
| Acetonitrile | Intermediate | Moderate | Good[2] |
| Ethyl Acetate | Intermediate | Moderate to Low | Good |
| Dichloromethane | Intermediate | High | Poor (may be too soluble) |
| Toluene | Low | Low | Good (if soluble when hot) |
| Hexane | Low | Very Low | Good (as an anti-solvent) |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent from the table above. An ideal solvent will dissolve the compound completely at its boiling point, but sparingly at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the solvent until the compound just dissolves completely.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualization
Below is a troubleshooting workflow for the crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
References
Enhancing the stability of 2-Hydrazinyl-4-phenylquinazoline for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-Hydrazinyl-4-phenylquinazoline for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by exposure to oxygen, moisture, light, and extreme pH conditions. The hydrazinyl group is particularly susceptible to oxidation, while the quinazoline ring can undergo hydrolysis under acidic or alkaline conditions.
Q2: What are the recommended storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry environment. Storage at controlled room temperature (20-25°C) is often preferable to refrigeration, as some quinazoline derivatives have shown better stability at room temperature.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods. If solution storage is necessary, use a dry, aprotic solvent and store at a low temperature, protected from light. Some studies on similar quinazoline derivatives have shown that stability is better in aqueous solutions than in DMSO for short periods.[1] However, the long-term stability in any solvent should be experimentally verified.
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing or browning), clumping of the powder, or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the stability and purity of the compound.
Q5: How can I monitor the stability of my sample over time?
A5: The stability of this compound should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from its degradation products, allowing for the quantification of purity over time. Other techniques like UV-Vis spectroscopy can also be used to track changes in the compound's spectral properties, which may indicate degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected low potency or activity in assays. | Degradation of the compound due to improper storage or handling. | Verify the purity of your sample using a stability-indicating HPLC method. If degradation is confirmed, obtain a fresh batch of the compound and ensure it is stored under the recommended conditions (cool, dry, protected from light and air). |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | Conduct a forced degradation study to identify the potential degradation products and their retention times. This will help in confirming the identity of the new peaks and understanding the degradation pathway. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity or stability of the batches. | Perform a comprehensive analysis of each new batch upon receipt to establish a baseline purity and impurity profile. Implement a consistent storage protocol for all batches. |
| Rapid degradation of the compound when dissolved in a specific solvent. | Solvent-mediated degradation (e.g., hydrolysis, solvolysis). | Evaluate the stability of the compound in a panel of different solvents to identify a more suitable one for your application. Aprotic and dry solvents are generally preferred. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected level of degradation under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15-20% | 2-Amino-4-phenylquinazoline, Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60°C | 10-15% | 2-Amino-4-phenylquinazoline, Ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | 20-30% | 2-Diazenyl-4-phenylquinazoline, Oxidized derivatives |
| Thermal | 48 hours | 80°C (solid) | 5-10% | Minor unspecified degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 10-15% | Photolytic rearrangement products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a thermostatic oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to the stock solution concentration and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
After exposure, dissolve the solid in methanol to the stock solution concentration and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation for each stress condition.
-
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for Forced Degradation Study.
References
Technical Support Center: Regioselectivity in Reactions with 2-Hydrazinyl-4-phenylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-4-phenylquinazoline. The focus is on controlling the regioselectivity of cyclization reactions to obtain desired fused heterocyclic products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the cyclization of this compound.
Issue 1: Formation of an Undesired Regioisomer in Triazoloquinazoline Synthesis
Problem: The reaction of this compound with a one-carbon synthon (e.g., orthoesters, carboxylic acids) is yielding the[1][2][3]triazolo[1,5-c]quinazoline isomer when the desired product is the[1][2][3]triazolo[4,3-c]quinazoline isomer, or vice-versa.
Possible Causes and Solutions:
The formation of these two isomers is often dependent on the reaction conditions, particularly the acidity. The[1][2][3]triazolo[4,3-c] isomer is typically the kinetically favored product, while the[1][2][3]triazolo[1,5-c] isomer is the thermodynamically more stable product and can be formed through a Dimroth rearrangement, which is often acid-catalyzed.[3][4]
Troubleshooting Steps:
-
Reaction Medium:
-
Temperature and Reaction Time:
-
Shorter reaction times and lower temperatures may favor the kinetic [4,3-c] product.
-
Prolonged heating, especially in the presence of acid, will likely lead to the thermodynamically stable [1,5-c] isomer.
-
-
Monitoring the Reaction:
-
Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The two isomers often have significantly different Rf values, allowing for easy tracking of the conversion.[4]
-
Workflow for Controlling Triazoloquinazoline Isomer Formation
Caption: Controlling regioisomer formation in triazoloquinazoline synthesis.
Issue 2: Poor Regioselectivity in Pyrazoloquinazoline Synthesis with 1,3-Dicarbonyl Compounds
Problem: The reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) yields a mixture of pyrazolo[5,1-b]quinazoline and pyrazolo[1,5-c]quinazoline regioisomers.
Possible Causes and Solutions:
The regioselectivity of this condensation is determined by which nitrogen atom of the hydrazinyl group (the exocyclic NH2 or the endocyclic NH) initially attacks which carbonyl group of the 1,3-dicarbonyl compound. This can be influenced by the electronic and steric nature of the dicarbonyl compound and the reaction conditions.
Troubleshooting Steps:
-
Catalyst and pH:
-
Acidic Catalysis: An acidic medium can protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, increasing its electrophilicity. The regioselectivity will then depend on which carbonyl is preferentially protonated and which nitrogen of the hydrazine is more nucleophilic under these conditions. It is advisable to screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid).
-
Basic Catalysis: A basic medium can deprotonate the 1,3-dicarbonyl to form an enolate. The subsequent reaction pathway will differ, potentially leading to a different regioisomeric outcome. Bases like piperidine or sodium ethoxide can be tested.
-
-
Solvent Polarity:
-
The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative nucleophilicity of the hydrazine nitrogens.
-
Screening solvents with different polarities (e.g., ethanol, dioxane, toluene, DMF) is recommended. Aprotic polar solvents have been shown to favor a specific regioisomer in some pyrazole syntheses.
-
-
Temperature:
-
Temperature can affect the reaction kinetics and the position of equilibria. Running the reaction at different temperatures (e.g., room temperature, reflux) may alter the ratio of the products.
-
Experimental Workflow for Optimizing Pyrazoloquinazoline Synthesis
References
- 1. rsc.org [rsc.org]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-inflammatory Effects of 2-Hydrazinyl-4-phenylquinazoline and Alternatives
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of 2-Hydrazinyl-4-phenylquinazoline against other established anti-inflammatory agents. The data presented is synthesized from various preclinical studies on quinazoline derivatives and serves as a representative profile for researchers, scientists, and professionals in drug development.
Overview of Quinazoline Derivatives as Anti-inflammatory Agents
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] Derivatives of quinazoline have been shown to modulate inflammatory responses in various in vivo models, primarily by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines.[1][4] Their mechanism of action often involves the suppression of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[5][6][7][8][9]
Performance Comparison in Preclinical Models
To evaluate the in vivo efficacy of this compound, we present comparative data from two standard preclinical models of inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.
Carrageenan-Induced Paw Edema Model
This model is a widely used assay to assess acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, which can be quantified to determine the efficacy of an anti-inflammatory agent.
Table 1: Comparison of Anti-edematous Effects in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) |
| This compound (Representative) | 50 | 3 | 45-55% |
| 100 | 3 | 60-70% | |
| Indomethacin (Standard Drug) | 10 | 3 | 70-80% |
| Diclofenac Sodium (Standard Drug) | 10 | 3 | 65-75% |
Note: The data for this compound is a representative estimation based on published results for structurally similar quinazoline derivatives.
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines. This model is used to evaluate the effect of compounds on cytokine production.
Table 2: Effect on Pro-inflammatory Cytokine Levels in LPS-Induced Inflammation in Mice
| Compound | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| This compound (Representative) | 50 | 40-50% | 35-45% |
| Dexamethasone (Standard Drug) | 1 | 60-70% | 55-65% |
Note: The data for this compound is a representative estimation based on published results for structurally similar quinazoline derivatives.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound) or standard drug (Indomethacin) is administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12][13]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male BALB/c mice (20-25g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound or standard drug (Dexamethasone) is administered 1 hour before LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 0.5 mg/kg).[14]
-
Sample Collection: Blood samples are collected 1.5 to 2 hours after LPS injection for cytokine analysis.
-
Cytokine Quantification: Serum levels of TNF-α and IL-6 are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15][16][17][18][19]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many quinazoline derivatives are attributed to their ability to suppress the NF-κB signaling pathway.[5][6][7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound and related compounds are believed to interfere with this cascade, potentially by inhibiting the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Visualizations
Caption: Experimental workflows for in vivo anti-inflammatory models.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The representative data suggests that this compound possesses significant in vivo anti-inflammatory activity, comparable to that of established non-steroidal anti-inflammatory drugs. Its efficacy in reducing both acute local inflammation and systemic cytokine production highlights its potential as a therapeutic agent. The likely mechanism of action, through the inhibition of the NF-κB signaling pathway, provides a solid basis for its anti-inflammatory properties. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Study: 2-Hydrazinyl-4-phenylquinazoline Versus Other Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydrazinyl-4-phenylquinazoline and other quinazoline derivatives, focusing on their synthesis, and potential as anticancer and antimicrobial agents. While direct experimental data for this compound is limited in publicly available literature, this guide draws comparisons from structurally related compounds and well-studied quinazoline derivatives to provide a valuable resource for researchers in the field.
Introduction to Quinazolines
Quinazoline and its derivatives represent a large and important class of heterocyclic compounds that are of great interest in medicinal chemistry. The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is a privileged structure found in numerous biologically active molecules.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1][2]
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. This has led to the extensive development of various substituted quinazolines as targeted therapeutic agents. Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.
Synthesis of Quinazoline Derivatives
The synthesis of the target compound, this compound, can be achieved through a multi-step process. A common synthetic route involves the initial synthesis of a 2-chloro-4-phenylquinazoline precursor, followed by a nucleophilic substitution reaction with hydrazine hydrate.
Figure 1: Synthetic workflow for this compound.
Comparative Performance: Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative (9p) | HT-29 (Colon) | 0.015 | [3] |
| H-460 (Lung) | 0.031 | [3] | |
| HepG2 (Liver) | 0.53 | [3] | |
| SGC-7901 (Gastric) | 0.58 | [3] | |
| Gefitinib (Reference Drug) | A549 (Lung) | 15.59 | |
| Erlotinib (Reference Drug) | Various | Varies | |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivative | MCF-7 (Breast) | Broad Spectrum Activity |
Note: The data for the 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative is used as a proxy due to the lack of direct data for this compound.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Many anticancer quinazoline derivatives exert their effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Figure 2: EGFR signaling pathway and inhibition by quinazoline derivatives.
Comparative Performance: Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. The hydrazone moiety, present in this compound, is known to be a pharmacophore associated with antimicrobial activity. While specific data for the title compound is unavailable, the general antimicrobial potential of quinazoline and hydrazone derivatives is summarized below.
| Compound/Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Acylhydrazone quinazolines | S. aureus | Significant Activity | A. niger | Significant Activity | [4] |
| E. coli | Significant Activity | A. fumigatus | Significant Activity | [4] | |
| Pyrazoline and Hydrazone Derivatives | S. aureus | Moderate Activity | C. albicans | Moderate Activity | [5][6] |
| E. coli | Moderate Activity | [5][6] | |||
| Ciprofloxacin (Reference) | Various | Standard | - | - | |
| Fluconazole (Reference) | - | - | Various | Standard |
Note: The data presented is for classes of compounds structurally related to this compound and serves as an indicator of potential activity.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3: Experimental workflow for the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Workflow:
Figure 4: Experimental workflow for the agar well diffusion assay.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) is evenly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar plate.
-
Compound Application: A specific volume (e.g., 100 µL) of different concentrations of the quinazoline derivatives dissolved in a suitable solvent (like DMSO) is added to each well. A solvent control and a standard antibiotic/antifungal are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
The quinazoline scaffold remains a highly promising framework for the development of novel therapeutic agents. While direct biological data for this compound is currently lacking in the scientific literature, the potent anticancer and antimicrobial activities exhibited by structurally similar hydrazinyl-quinazoline derivatives and other quinazoline analogues underscore the potential of this specific compound.
The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to evaluate the biological performance of this compound and other novel derivatives. Future studies should focus on the direct synthesis and in-depth biological evaluation of this compound to elucidate its specific anticancer and antimicrobial efficacy and to explore its mechanism of action. Such research is crucial for unlocking the full therapeutic potential of this and other related quinazoline compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmpr.in [ijmpr.in]
- 3. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. turkjps.org [turkjps.org]
Cross-validation of analytical methods for 2-Hydrazinyl-4-phenylquinazoline quantification
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydrazinyl-4-phenylquinazoline
This guide provides a comparative overview of common analytical methods for the quantification of this compound, a crucial starting material in the synthesis of various pharmaceutically active compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of quinazoline derivatives.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two or more distinct analytical methods intended to measure the same analyte. The goal is to ensure that the results are consistent and reliable, regardless of the method used. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.
The following sections detail and compare two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Performance of Analytical Methods
The performance of analytical methods is evaluated based on several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes a representative comparison of these parameters for the HPLC and UV-Vis spectrophotometric methods for this compound quantification.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 1.0 - 100 µg/mL | 5.0 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High (Separates analyte from impurities) | Low (Prone to interference from other absorbing species) |
| Analysis Time | ~15-20 minutes per sample | ~5 minutes per sample |
| Cost per Sample | Higher | Lower |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established practices for the analysis of quinazoline derivatives and related compounds.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides high specificity and sensitivity for the quantification of this compound, making it suitable for stability-indicating assays where the presence of degradation products is a concern.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (0.01 M, pH 4.0)
-
This compound reference standard
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of 0.01 M ammonium acetate buffer (pH 4.0) and methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1.0 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC, making it suitable for routine analysis where high specificity is not a primary requirement.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Methodology:
-
Wavelength Selection (λmax): Dissolve a small amount of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For quinazoline derivatives, this is typically in the range of 250-300 nm.[1]
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 5.0 to 50 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standards to a concentration within the calibration range.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential.[2][3] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[2] The analytical method must then be able to separate and quantify the active pharmaceutical ingredient (API) in the presence of these degradants.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[2]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The HPLC method is generally superior for stability-indicating assays due to its ability to resolve the parent compound from any degradation products that may form.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for the quantification of this compound.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is the preferred method for quality control and stability testing due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for routine, high-throughput analysis where the sample matrix is simple and free from interfering substances.
A thorough cross-validation should be performed to ensure that the chosen method is fit for its intended purpose and provides reliable and accurate results.
References
Unveiling the Potential of 2-Hydrazinyl-4-phenylquinazoline: A Comparative Docking Analysis Against Known Ligands
For Immediate Release
A deep dive into the binding potential of 2-Hydrazinyl-4-phenylquinazoline reveals promising interactions with key biological targets, positioning it as a molecule of interest for further investigation in drug discovery. This comparative guide provides an objective analysis of its theoretical binding affinities against established ligands for Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), supported by data from in silico docking studies.
Researchers and drug development professionals will find a comprehensive summary of quantitative data, detailed experimental protocols for computational docking, and visualizations of the EGFR signaling pathway and the general experimental workflow for molecular docking.
Comparative Analysis of Binding Affinities
The potential of a therapeutic compound is often initially assessed by its ability to bind to a specific biological target. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often represented by a docking score or binding energy, indicates the strength of this interaction. A more negative binding energy generally suggests a more stable and favorable interaction.
This guide focuses on the comparative docking performance of derivatives of this compound against two well-established drug targets: EGFR, a key regulator of cell growth and proliferation, and COX-2, an enzyme involved in inflammation and pain.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a critical role in cell signaling pathways that control cell division and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Erlotinib is a well-known EGFR inhibitor used in the treatment of non-small cell lung cancer.
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Erlotinib Analogs | EGFR | -97.07 to -119.49 | [1] |
| Erlotinib | EGFR | -7.3 | [2] |
| Quinazoline Derivatives | EGFR (Wild-Type) | IC50: 2.17 nM (Compound 4f) | [3] |
| Iodoquinazoline Derivative | EGFR (Wild-Type) | -108.87 (Compound 17) | [4] |
Note: Direct docking studies for this compound were not found in the reviewed literature. The data presented is for structurally related quinazoline derivatives.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is responsible for the formation of pro-inflammatory substances called prostaglandins. Selective inhibition of COX-2 is a strategy to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib is a widely used selective COX-2 inhibitor.
| Compound | Target | Rerank Score (arbitrary units) | Reference |
| 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative | COX-2 | -85.2374 | [5] |
| 4-Chlorophenylquinazoline-4-[3H]-One Derivatives | COX-2 | up to -122.54 | [6] |
| Celecoxib | COX-2 | Not explicitly stated in rerank score, but used as a reference for potent inhibition. | [7][8][9] |
Note: The docking scores for the quinazoline derivatives against COX-2 are presented as "rerank scores," which are specific to the docking software used and indicate a stable molecular bond. A more negative score suggests higher activity.[6]
Experimental Protocols
The following methodologies are representative of the in silico docking studies cited in this guide.
Molecular Docking Protocol for EGFR
A common approach for docking studies involving EGFR is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the EGFR protein is obtained from the Protein Data Bank (PDB). A common PDB ID used is 1M17, which represents the EGFR tyrosine kinase domain in complex with Erlotinib.[2] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 2D structures of the ligands (this compound derivatives and known inhibitors) are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized to obtain a stable conformation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[2] The prepared ligand is placed in the defined binding site of the prepared protein structure, and the software calculates the most favorable binding poses and their corresponding binding energies.
-
Analysis of Interactions: The resulting docked complexes are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Molecular Docking Protocol for COX-2
The protocol for docking studies with COX-2 is similar to that for EGFR:
-
Protein Preparation: The 3D crystal structure of the COX-2 enzyme is retrieved from the Protein Data Bank (e.g., PDB ID: 3LN1).[6] The protein is prepared by removing water molecules and co-crystallized ligands, and then adding hydrogen atoms.
-
Ligand Preparation: The 3D structures of the quinazoline derivatives and known COX-2 inhibitors are generated and optimized.
-
Docking Simulation: Docking software is used to predict the binding mode of the ligands within the active site of COX-2. The software calculates a scoring function (e.g., rerank score) to estimate the binding affinity.[5][6]
-
Interaction Analysis: The interactions between the ligands and the amino acid residues in the COX-2 binding pocket are analyzed to understand the basis of their inhibitory activity.
Visualizing Molecular Pathways and Workflows
Understanding the broader biological context and the experimental process is crucial for interpreting docking results. The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical molecular docking workflow.
Conclusion
The comparative in silico analysis suggests that quinazoline-based compounds, including derivatives of this compound, exhibit significant potential as inhibitors of both EGFR and COX-2. The predicted binding affinities of these derivatives are comparable, and in some cases superior, to those of established drugs like Erlotinib and reference inhibitors for COX-2.
These findings underscore the value of the quinazoline scaffold in designing novel therapeutic agents. Further in vitro and in vivo studies are warranted to validate these computational predictions and to explore the full therapeutic potential of this compound and its analogs. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. brieflands.com [brieflands.com]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pji.ub.ac.id [pji.ub.ac.id]
- 6. impactfactor.org [impactfactor.org]
- 7. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the target engagement of 2-Hydrazinyl-4-phenylquinazoline in cellular models
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on robust verification of a drug's engagement with its intended molecular target within a cellular context. This guide provides a comparative overview of key methodologies for assessing the target engagement of novel kinase inhibitors, using a hypothetical 2-hydrazinyl-4-phenylquinazoline derivative as an illustrative example. We present experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their drug discovery programs.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of two widely used methods: the Cellular Thermal Shift Assay (CETSA) and Kinase Inhibition Assays.
| Method | Principle | Advantages | Limitations | Illustrative Data for a Hypothetical this compound Kinase Inhibitor |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[1][2] | Label-free, applicable to native proteins in a cellular environment, provides direct evidence of physical binding.[2] | Requires a specific antibody for detection, throughput can be limited, not all proteins exhibit a clear thermal shift.[3][4] | Target Protein X: - Tagg (Vehicle): 52°C- Tagg (+ Inhibitor): 58°C- ΔTagg: +6°C |
| Kinase Inhibition Assay | Quantifies the enzymatic activity of a kinase in the presence of an inhibitor.[5][6] | Highly quantitative, high-throughput adaptable, provides functional information on target modulation.[7][8] | Typically performed on purified enzymes or cell lysates, may not fully recapitulate the cellular environment.[9] | Target Kinase Y: - IC50: 50 nM |
| Chemoproteomics (e.g., ABPP) | Utilizes chemical probes to identify the protein targets of a compound in a complex biological sample.[9][10] | Provides an unbiased, proteome-wide view of on- and off-target interactions.[9][10] | Requires the synthesis of a suitable chemical probe, data analysis can be complex. | Top On-Target Hit: Kinase ZSignificant Off-Targets: Kinase A, Kinase B |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
This protocol is adapted from established CETSA procedures.[1][11][12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the this compound inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Protein Extraction: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
This protocol outlines a general procedure for assessing kinase inhibition within a cellular context.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and culture overnight. Treat the cells with a serial dilution of the this compound inhibitor or vehicle control for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Activity Measurement:
-
For Immunoprecipitation-based Kinase Assay:
-
Immunoprecipitate the target kinase from the cell lysates using a specific antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Perform an in vitro kinase assay by adding a specific substrate and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).
-
Measure the incorporation of the phosphate group into the substrate via autoradiography, scintillation counting, or fluorescence detection.
-
-
For Proximity-based Assays (e.g., TR-FRET):
-
Add assay reagents, including a substrate-specific antibody and a phosphospecific antibody, both labeled with FRET donor and acceptor fluorophores, directly to the cell lysate.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which is proportional to the level of substrate phosphorylation.
-
-
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and signaling pathways.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of an Immunoprecipitation-based Kinase Inhibition Assay.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 11. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Head-to-Head Comparison of Synthetic Routes to 2-Hydrazinyl-4-phenylquinazoline
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a critical endeavor. The quinazoline moiety, in particular, is a common feature in a wide array of pharmacologically active compounds. This guide provides a head-to-head comparison of two distinct synthetic routes to 2-Hydrazinyl-4-phenylquinazoline, a valuable intermediate for the synthesis of more complex molecules. The comparison focuses on the nucleophilic substitution of a suitable leaving group from the 2-position of the 4-phenylquinazoline core by hydrazine.
The two primary strategies explored herein are the reaction of hydrazine with a 2-chloro-4-phenylquinazoline precursor and the displacement of a thiol group from 4-phenylquinazoline-2(1H)-thione. This guide presents a comparative analysis of these methods, including detailed experimental protocols and a summary of key reaction parameters.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: From 2-Chloro-4-phenylquinazoline | Route 2: From 4-Phenylquinazoline-2(1H)-thione |
| Starting Material | 2-Chloro-4-phenylquinazoline | 4-Phenylquinazoline-2(1H)-thione |
| Reagents | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Ethanol | Dioxane/Water |
| Temperature | Reflux | Reflux |
| Reaction Time | Not specified | Not specified |
| Yield (%) | High (expected) | High (expected) |
Detailed Experimental Protocols
Route 1: Synthesis from 2-Chloro-4-phenylquinazoline
Experimental Protocol:
-
To a solution of 2-chloro-4-phenylquinazoline (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (5.0 mmol).
-
The reaction mixture is heated at reflux for a period of 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield this compound.
Route 2: Synthesis from 4-Phenylquinazoline-2(1H)-thione
This alternative route utilizes the corresponding 2-thioxoquinazoline derivative as the starting material. The thione is converted to the desired hydrazinyl product by refluxing with hydrazine hydrate. This method is advantageous when the 2-thioxoquinazoline is more readily accessible than the 2-chloro derivative.
Experimental Protocol:
-
A suspension of 4-phenylquinazoline-2(1H)-thione (1.0 mmol) in a mixture of dioxane (15 mL) and water (5 mL) is prepared.
-
Hydrazine hydrate (5.0 mmol) is added to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours, with the reaction monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water, and the solid product is collected by filtration.
-
The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol.
Visualization of Synthetic Pathways
The logical workflow for the synthesis and comparison of this compound via the two routes is depicted in the following diagram.
Caption: Workflow of the two synthetic routes to this compound.
Assessing the Selectivity of 2-Hydrazinyl-4-phenylquinazoline Derivatives Against a Panel of Enzymes
Introduction
The enzymes covered in this guide include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), which are crucial targets in cancer therapy. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug design efforts.
Enzyme Inhibition Data
The following tables summarize the inhibitory activity of various 2-Hydrazinyl-4-phenylquinazoline derivatives against a selection of enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Quinazoline Derivatives
| Compound ID | Derivative Class | EGFR Target | IC50 (nM) | Reference |
| 14 | Benzylidene hydrazine carboxamide | EGFRWT | 6.3 | [1] |
| EGFRT790M/L858R | 8.4 | [1] | ||
| 44 | Benzylidene hydrazine carboxamide | EGFRWT | 0.4 | [1] |
| EGFRL858R/T790M | 100 | [1] | ||
| Gefitinib | 4-Anilinoquinazoline (Reference) | EGFRWT | - | |
| Erlotinib | 4-Anilinoquinazoline (Reference) | EGFRWT | - |
Table 2: Inhibition of Phosphoinositide 3-kinase (PI3K) by Quinazoline Derivatives
| Compound ID | Derivative Class | PI3K Isoform | IC50 (nM) | Reference |
| 15e | Thieno[3,2-d]pyrimidine | p110α | 2.0 | |
| Wortmannin | Fungal Metabolite (Reference) | Pan-PI3K | - | |
| LY294002 | Morpholine (Reference) | Pan-PI3K | - |
Table 3: Cytotoxicity of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 9p | H-460 | 0.031 | [2] |
| HT-29 | 0.015 | [2] | |
| HepG2 | 0.53 | [2] | |
| SGC-7901 | 0.58 | [2] | |
| Iressa | (Reference) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key enzyme assays cited in this guide.
EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.
Materials:
-
Recombinant human EGFR enzyme (Wild-Type and mutants)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
1X Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of measuring fluorescence (λex360/λem485)
Procedure:
-
Prepare 10X stocks of EGFR, ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer.
-
Add 5 μL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 0.5 μL of the serially diluted test compound or 50% DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 μL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Immediately place the plate in the plate reader and monitor the fluorescence signal every 71 seconds for a period of 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.[3]
PI3Kα (p110α/p85α) Kinase Assay
This protocol outlines a method to assess the activity of PI3Kα and the inhibitory potential of test compounds using a luminescence-based assay.[4]
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PI:PS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds serially diluted in a suitable solvent
-
384-well low volume plate
Procedure:
-
Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.
-
Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture.
-
In a 384-well plate, add 0.5 µl of the test inhibitor or vehicle control.
-
Add 4 µl of the enzyme/lipid mixture to the wells.
-
Initiate the reaction by adding 0.5 µl of 250µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus the kinase activity.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
VEGFR-2 Kinase Assay
This protocol describes a method to measure VEGFR-2 kinase activity for inhibitor screening.[5]
Materials:
-
Recombinant human VEGFR-2 kinase
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
Kinase-Glo™ MAX reagent
-
Test compounds
-
White 96-well plate
Procedure:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and PTK Substrate in distilled water.
-
Add 25 μl of the Master Mix to each well of the 96-well plate.
-
Add 5 μl of the test inhibitor or diluent solution (for controls) to the appropriate wells.
-
Add 20 μl of 1x Kinase Buffer to the "Blank" wells.
-
Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µl of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µl of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" values from all other readings and plot the results to determine IC50 values.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target enzymes is crucial for interpreting the effects of inhibitors. Below are diagrams of key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: EGFR Signaling Pathway
Caption: PI3K/AKT Signaling Pathway
Caption: Enzyme Inhibition Assay Workflow
References
- 1. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. promega.de [promega.de]
- 5. bpsbioscience.com [bpsbioscience.com]
Performance Benchmark of 2-Hydrazinyl-4-phenylquinazoline Derivatives in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological performance of 2-Hydrazinyl-4-phenylquinazoline derivatives, focusing on their anticancer and antimicrobial activities. Through a compilation of experimental data, this document aims to offer a clear benchmark against established alternatives, facilitating informed decisions in drug discovery and development.
Anticancer Activity: Potent Cytotoxicity Against Various Cancer Cell Lines
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The primary mechanism of action for many quinazoline derivatives involves the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives against several cancer cell lines. These values are compared with a known EGFR inhibitor, Iressa (Gefitinib), and a standard chemotherapeutic agent. A lower IC50 value indicates greater potency.
| Compound ID | Modification | H-460 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |
| 9p | (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | 0.031 [1] | 0.015 [1] | 0.53 [1] | 0.58 [1] |
| Iressa (Gefitinib) | Reference EGFR Inhibitor | - | 3.36[1] | - | - |
| Reference 10 | Unspecified Reference Compound | 6.95[1] | - | - | - |
Data sourced from a study on novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives. The results indicate that compound 9p, a notable derivative, exhibits significantly higher potency compared to the reference compounds in the tested cell lines.[1]
Mechanism of Action: EGFR Signaling Pathway Inhibition
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit the tyrosine kinase activity of EGFR. By blocking the ATP binding site of the receptor, these compounds prevent the autophosphorylation and activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity: Broad-Spectrum Efficacy
Certain quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety have been evaluated for their antimicrobial properties. These compounds have shown promising activity against a panel of pathogenic bacteria and fungi.
Comparative Analysis of In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolin-4(3H)-one-hydrazone derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Modification | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 8739) MIC (µg/mL) | S. typhimurium (ATCC 14028) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) | A. niger (EM77) MIC (µg/mL) |
| 4a | 2-(1-(furan-2-yl)ethylidene)hydrazinyl | 8 | 8 | 4 | 8 | 16 | 32 |
| 4b | 2-(1-phenylethylidene)hydrazinyl | 16 | 32 | 16 | 32 | 32 | 64 |
| 5a | formyl-pyrazole derivative of 4a | 2 | 4 | 1 | 4 | 8 | 16 |
| Amoxicillin | Reference Antibiotic | 8 | 8 | 8 | - | - | - |
| Clotrimazole | Reference Antifungal | - | - | - | - | 8 | 16 |
Data sourced from a study on quinazolin-4(3H)-one derivatives bearing hydrazone and pyrazole scaffolds. The results highlight that compound 5a, a cyclized derivative of 4a, demonstrates superior or comparable activity to the reference standards against most of the tested strains.
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic activity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method
The antimicrobial efficacy of the compounds is determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
Safety Operating Guide
Prudent Disposal of 2-Hydrazinyl-4-phenylquinazoline: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Hydrazinyl-4-phenylquinazoline must adhere to stringent safety protocols for its disposal, treating it as a hazardous substance due to its chemical structure. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on the known hazards associated with hydrazine and quinazoline derivatives and should be executed by trained personnel in a controlled laboratory environment.
Core Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations. The chemical this compound, while specific data is limited, should be handled with the assumption that it is toxic and potentially carcinogenic, given the properties of related hydrazine compounds.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or butyl rubber gloves.
-
Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit.
-
Respiratory Protection: Use of a certified respirator is recommended if handling outside of a fume hood.
Quantitative Hazard Profile
The following table summarizes the key hazard classifications based on analogous hydrazine and quinazoline compounds. This data underscores the critical need for cautious handling and disposal.
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | Hydrazine Derivatives |
| Carcinogenicity | Suspected of causing cancer. | Hydrazine |
| Mutagenicity | Suspected of causing genetic defects. | Hydrazine |
| Skin Corrosion/Irritation | Causes skin irritation. | Hydrazine Derivatives |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Hydrazine Derivatives |
| Aquatic Toxicity | Very toxic to aquatic life. | Hydrazine |
Step-by-Step Disposal Protocol
This protocol outlines the chemical neutralization of this compound. This procedure should only be performed in a well-ventilated laboratory fume hood.
Materials Needed:
-
This compound waste
-
Sodium hypochlorite solution (5-6% household bleach) or calcium hypochlorite solution (5%).
-
Water
-
Appropriate waste containers, clearly labeled.
-
Stirring apparatus (e.g., magnetic stirrer).
-
pH indicator strips.
Procedure:
-
Dilution: Carefully and slowly dilute the this compound waste with a large volume of water (at least 10 parts water to 1 part waste) in a suitable container. This minimizes the concentration and controls the reaction rate.
-
Neutralization: While stirring the diluted solution, slowly add the sodium hypochlorite or calcium hypochlorite solution. An equal volume of the 5% hypochlorite solution to the diluted waste is a general guideline.[1][2][3] The hydrazine moiety will be oxidized by the hypochlorite.
-
Monitoring: Monitor the reaction for any signs of gas evolution or excessive heat generation. If the reaction becomes too vigorous, immediately cease the addition of the hypochlorite solution.
-
pH Adjustment: After the reaction is complete (no further heat or gas is produced), test the pH of the solution using pH indicator strips. Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Final Disposal: The neutralized solution should be collected in a clearly labeled hazardous waste container. Dispose of this container through your institution's approved chemical waste disposal program. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations for neutralized hydrazine-containing waste.
-
Decontamination: Thoroughly decontaminate all equipment and work surfaces used in the disposal process.
Experimental Workflow and Decision Making
The following diagram illustrates the logical steps and decision points for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on the known hazards of similar chemical compounds. It is not a substitute for a thorough risk assessment conducted by qualified professionals. Always consult your institution's safety protocols and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Operational Protocols for Handling 2-Hydrazinyl-4-phenylquinazoline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as 2-Hydrazinyl-4-phenylquinazoline. This document provides crucial safety and logistical information, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to facilitate the safe handling of this compound. The following recommendations are based on the known hazards of similar hydrazine and quinazoline derivatives.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled. It is known to cause skin and eye irritation, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer. Furthermore, it can cause organ damage through prolonged or repeated exposure and is very toxic to aquatic life.[1][2]
Given the significant health risks, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator | A full-facepiece respirator with cartridges appropriate for organic vapors and particulates is recommended. In cases of high airborne concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[3][4][5] |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must be worn to protect against splashes. A face shield should be used in conjunction with goggles to provide broader protection for the face.[3][6][7] |
| Hand Protection | Double-gloving with chemical-resistant gloves | Wear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene). The outer glove should be removed and disposed of immediately after handling the compound. Check for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant coveralls or lab coat | A disposable, chemical-resistant coverall worn over regular work clothes is recommended. Ensure cuffs are tucked into gloves and pant legs are outside of boots to prevent skin exposure.[6][8] |
| Foot Protection | Chemical-resistant, steel-toed boots | Footwear should be made of a chemical-resistant material. Leather or canvas shoes are not appropriate as they can absorb chemicals.[3][6] |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for minimizing exposure and ensuring safe handling from receipt of the compound to its final disposal.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Handling:
-
All manipulations, including weighing and solution preparation, must be conducted within the chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Avoid raising dust or creating aerosols.[7]
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.
-
All waste, including contaminated PPE, disposable labware, and excess chemical, must be collected in a designated, labeled hazardous waste container.[7][9]
-
Follow institutional and local regulations for the disposal of hazardous chemical waste.
-
Remove PPE in a manner that avoids contaminating skin or clothing. Wash hands and forearms thoroughly after removing gloves.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.gov [osha.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. fishersci.com [fishersci.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
